molecular formula C10H5ClF3NO B3031742 3-Chloro-7-trifluoromethylquinolin-4-OL CAS No. 65673-93-0

3-Chloro-7-trifluoromethylquinolin-4-OL

Cat. No.: B3031742
CAS No.: 65673-93-0
M. Wt: 247.6 g/mol
InChI Key: KMRLVUZYOOBTFZ-UHFFFAOYSA-N
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Description

3-Chloro-7-trifluoromethylquinolin-4-OL (CAS 65673-93-0) is a versatile quinoline-based building block of high interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C10H5ClF3NO and a molecular weight of 247.60 g/mol . The quinoline scaffold is a privileged structure in drug design, known for yielding derivatives with a wide spectrum of biological activities . The specific substitution pattern on this molecule, particularly the reactive 3-chloro group and the metabolically stable trifluoromethyl group at the 7-position, makes it a valuable intermediate for the synthesis of more complex target molecules . Research indicates that quinoline derivatives, especially those with a trifluoromethyl group, are prominent scaffolds in the development of novel anticancer agents . These compounds can act as potent inhibitors of microtubule polymerization, a key mechanism for anti-proliferative activity against various cancer cell lines . Furthermore, analogous quinoline compounds have been explored for their significant antibacterial and antituberculosis properties, highlighting the potential of this chemical series in infectious disease research . The reactive chloro group on the quinoline core allows for further functionalization, for instance, via nucleophilic substitution, to generate a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLVUZYOOBTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495154
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-93-0
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 3-Chloro-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-Chloro-7-trifluoromethylquinolin-4-ol , a specialized heterocyclic scaffold critical in the development of antimalarial agents, kinase inhibitors, and antibacterial fluoroquinolones.

Executive Summary

3-Chloro-7-trifluoromethylquinolin-4-ol (often isolated as its tautomer, 3-chloro-7-(trifluoromethyl)quinolin-4(1H)-one) acts as a high-value pharmacophore in medicinal chemistry. The trifluoromethyl group (


) at the C7 position enhances metabolic stability and lipophilicity, facilitating blood-brain barrier (BBB) penetration—a critical feature for central nervous system (CNS) and antimalarial drugs.[1] The chlorine atom at C3 serves as a "molecular handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to expand the scaffold into complex bioactive molecules.[1]
Chemical Identity & Structural Dynamics
2.1 Tautomeric Equilibrium

In solution and solid states, this compound exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1] The electron-withdrawing nature of the 7-trifluoromethyl and 3-chloro groups strongly polarizes the system, generally favoring the 4-quinolone tautomer in polar solvents (DMSO, MeOH) and the solid state.

Implication for Reactivity:

  • N-Alkylation: Favored under basic conditions (e.g.,

    
    /DMF).[1]
    
  • O-Alkylation: Requires specific "hard" electrophiles or silver salts.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Favored in non-polar solvents Keto Keto Form (4-Quinolone) Favored in solid state/polar solvents Enol->Keto Tautomerization (Fast)

Figure 1: Tautomeric equilibrium between the 4-hydroxy and 4-quinolone forms.

Physicochemical Properties
PropertyValue / DescriptionRelevance
Molecular Formula

Core Scaffold
Molecular Weight 247.60 g/mol Fragment-based drug design
Predicted LogP ~2.8 - 3.2High lipophilicity due to

Acid Dissociation (pKa) ~6.5 (NH), ~10.5 (OH)More acidic than non-fluorinated analogs due to EWG effects
Solubility Low in water; Soluble in DMSO, DMF, hot EtOHRequires polar organic solvents for reactions
Appearance Off-white to pale yellow solidCrystalline solid state
Synthesis Protocols

The synthesis of 3-chloro-7-trifluoromethylquinolin-4-ol typically follows a Gould-Jacobs type cyclization followed by electrophilic chlorination, or a direct cyclization using a chlorinated precursor.[1]

Protocol A: The Modified Gould-Jacobs Route (Recommended)

This route is preferred for scalability and purity.

Step 1: Condensation React 3-trifluoromethylaniline with diethyl ethoxymethylenemalonate (EMME) .[1]

  • Conditions:

    
    , neat or in ethanol.[1]
    
  • Product: Diethyl 2-((3-(trifluoromethyl)phenylamino)methylene)malonate.[1]

Step 2: Thermal Cyclization

  • Conditions: High temperature (

    
    ), diphenyl ether as solvent.[1]
    
  • Mechanism:[2][3][4][5] Intramolecular Friedel-Crafts alkylation.

  • Product: Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylate.[1]

  • Note: Saponification and decarboxylation yield the 7-trifluoromethylquinolin-4-ol intermediate.

Step 3: Electrophilic Chlorination at C3

  • Reagents:N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ) .[1]
    
  • Solvent: Acetic acid or DMF.

  • Temperature:

    
    .[1]
    
  • Outcome: Selective chlorination at the electron-rich C3 position (ortho to the hydroxyl/keto group).

Synthesis Start 3-Trifluoromethylaniline Inter1 Enamine Intermediate Start->Inter1 + EMME, 110°C Cyclized 7-CF3-4-Hydroxyquinoline Inter1->Cyclized Ph2O, 250°C (Cyclization & Decarboxylation) Final 3-Chloro-7-CF3-quinolin-4-ol Cyclized->Final + NCS, AcOH, 80°C (Electrophilic Chlorination)

Figure 2: Step-wise synthesis pathway via the Gould-Jacobs reaction and electrophilic chlorination.

Reactivity & Functionalization Profile

The 3-chloro-7-trifluoromethylquinolin-4-ol scaffold offers three distinct vectors for chemical modification.

5.1 The C4-OH Interface (Activation)

The hydroxyl group is rarely the final target; it is typically converted to a leaving group (Cl, Br, OTf) to enable nucleophilic aromatic substitution (


).[1]
  • Reaction: Chlorination with

    
     (Phosphorus oxychloride).[1][2]
    
  • Product: 3,4-Dichloro-7-trifluoromethylquinoline .[1][6]

  • Mechanism: Vilsmeier-Haack type activation followed by chloride displacement.

5.2 The C3-Cl Interface (Cross-Coupling)

While the C4-Cl is highly reactive toward nucleophiles (amines, thiols), the C3-Cl is less reactive toward


 but highly active in palladium-catalyzed couplings.[1]
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids.[6][7]

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .
    • Solvent: Dioxane/Water.[6]

  • Selectivity: If the molecule is 3,4-dichloro, the C4-Cl reacts first in

    
    , allowing sequential functionalization (C4 then C3).
    
5.3 The C7-CF3 Group (Stability)

The trifluoromethyl group is chemically inert under standard synthetic conditions. Its primary role is electronic (withdrawing electron density from the ring) and steric (blocking metabolic oxidation at C7).[1]

Experimental Protocol: Conversion to 3,4-Dichloro Derivative

A critical intermediate for drug synthesis.[1]

  • Setup: Charge a dry round-bottom flask with 3-Chloro-7-trifluoromethylquinolin-4-ol (1.0 eq).

  • Reagent: Add

    
      (5.0 eq) carefully.
    
  • Catalyst: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier reagent in situ.

  • Reaction: Reflux at

    
     for 2–4 hours under inert atmosphere (
    
    
    
    ).
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear; the product (non-polar) moves to

    
    .[1]
    
  • Workup: Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
    . Extract with DCM.
    
  • Yield: Typically 85–95% of 3,4-dichloro-7-trifluoromethylquinoline .

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Wolf, C., et al. (2021). Regioselective Functionalization of 4-Haloquinolines via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry.[8] Link

  • BLD Pharm. (2024). Product Safety Data Sheet: 3-Chloro-7-(trifluoromethyl)quinolin-4-ol (CAS 65673-93-0).Link

  • Eswaran, S., et al. (2010). Heterocyclic Liquid Crystals: Synthesis and Characterization of New Quinoline Derivatives. Tetrahedron.[8] Link[1]

  • PubChem. (2025).[9] Compound Summary: 3-Chloroquinoline Derivatives.[10][6][11] National Library of Medicine. Link

Sources

3-Chloro-7-(trifluoromethyl)quinolin-4-ol: Molecular Profiling, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, halogenated quinoline derivatives represent a highly privileged class of scaffolds. Among these, 3-chloro-7-(trifluoromethyl)quinolin-4-ol stands out as a critical intermediate and active pharmacophore. The strategic placement of a trifluoromethyl (


) group at the C-7 position dramatically enhances the molecule's lipophilicity and metabolic stability, a design principle famously utilized in antimalarial drugs like mefloquine. Simultaneously, the chlorine atom at the C-3 position modulates the electronic environment of the adjacent hydroxyl group, influencing the molecule's tautomeric equilibrium and its ability to engage in hydrogen bonding with biological targets such as kinase hinge regions or parasitic heme complexes.

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic methodologies for 3-chloro-7-(trifluoromethyl)quinolin-4-ol, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the exact molecular parameters of 3-chloro-7-(trifluoromethyl)quinolin-4-ol is foundational for downstream assay development and pharmacokinetic modeling.

Quantitative Molecular Data

The following table summarizes the core physicochemical properties of the target compound[1]:

PropertyValueScientific Implication
Molecular Formula

Dictates exact isotopic distribution for high-resolution mass spectrometry (HRMS).
Molecular Weight 247.60 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for further derivatization.
Monoisotopic Exact Mass 247.00117 DaCrucial for LC-MS/MS identification and distinguishing from des-chloro impurities.
Hydrogen Bond Donors 1 (in enol/keto form)Facilitates critical interactions with target protein backbones.
Hydrogen Bond Acceptors 2 to 5 (N, O, F)Fluorine atoms provide weak, highly directional acceptor capabilities.
Tautomeric Equilibrium

A defining feature of 4-quinolinols is their existence in a tautomeric equilibrium with their corresponding 4-quinolone (keto) forms. In polar protic environments (like biological fluids), the equilibrium heavily favors the 3-chloro-7-(trifluoromethyl)quinolin-4(1H)-one keto tautomer. This shift is critical for drug design, as the keto form acts as a robust hydrogen bond donor (via the


) and acceptor (via the 

), which is a common binding motif for ATP-competitive kinase inhibitors.

Tautomerism Enol 4-Quinolinol Form (Aromatic, OH Donor) Keto 4-Quinolone Form (NH Donor, C=O Acceptor) Enol->Keto Tautomeric Shift Target Biological Target (e.g., Kinase Hinge Region) Keto->Target Hydrogen Bonding Network

Fig 1. Tautomeric equilibrium and biological target interaction dynamics.

Mechanistic Synthesis: The Gould-Jacobs Pathway

The synthesis of the 3-chloro-7-(trifluoromethyl)quinolin-4-ol core relies on a highly regioselective multi-step sequence. The most robust and scalable approach is the Gould-Jacobs reaction , followed by targeted electrophilic halogenation[2][3].

Causality in Reagent Selection
  • Eaton's Reagent vs. Dowtherm A: Historically, the thermal cyclization of the anilinomethylene malonate intermediate required extreme temperatures (~250 °C) in high-boiling solvents like Dowtherm A, which often led to thermal degradation and tar formation. Modern protocols utilize Eaton's Reagent (

    
     in methanesulfonic acid) to catalyze the cyclization via a Friedel-Crafts-like intramolecular acylation at much milder temperatures (100–130 °C), significantly improving the yield and purity profile[4].
    
  • Regioselective Chlorination (NCS vs.

    
    ):  To install the chlorine atom specifically at the C-3 position while preserving the C-4 hydroxyl/oxo group, mild electrophilic halogenating agents like N-Chlorosuccinimide (NCS) must be used. Using harsh reagents like Phosphorus oxychloride (
    
    
    
    ) would result in the conversion of the C-4 hydroxyl group to a chloride, yielding the completely different 3,4-dichloro-7-(trifluoromethyl)quinoline scaffold[2].
Synthetic Workflow Diagram

SyntheticWorkflow A 3-(Trifluoromethyl)aniline C Anilinomethylene Malonate Intermediate A->C Condensation (MW 170°C or Reflux) B EMME (Diethyl ethoxymethylenemalonate) B->C D Thermal Cyclization (Eaton's Reagent, 100°C) C->D E 4-Hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate D->E Electrophilic Aromatic Substitution F Saponification & Decarboxylation (NaOH, then Heat) E->F G 7-(Trifluoromethyl)quinolin-4-ol F->G -CO2 H Regioselective C-3 Chlorination (NCS, DMF, 60°C) G->H I 3-Chloro-7-(trifluoromethyl) quinolin-4-ol H->I Halogenation

Fig 2. Multi-step synthetic workflow for 3-chloro-7-(trifluoromethyl)quinolin-4-ol.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating, incorporating in-process controls to ensure scientific integrity at each step.

Protocol 1: Synthesis of 7-(Trifluoromethyl)quinolin-4-ol (Core Formation)
  • Condensation: Combine 1.0 equivalent of 3-(trifluoromethyl)aniline with 1.05 equivalents of diethyl ethoxymethylenemalonate (EMME). Heat the neat mixture under microwave irradiation at 170 °C for 7 minutes (or reflux in ethanol for 2 hours)[4].

    • Validation: TLC (Hexanes/EtOAc 7:3) should show the disappearance of the aniline and the formation of a new, UV-active spot (the anilinomethylene malonate intermediate).

  • Cyclization: Dissolve the intermediate in Eaton's Reagent (approx. 5 mL per gram of intermediate). Heat the mixture to 100 °C for 2–4 hours[4].

    • Validation: Quench a micro-aliquot in water; LC-MS should indicate the expected mass of the cyclized ethyl ester (

      
      ).
      
  • Saponification & Decarboxylation: Pour the cooled reaction mixture into ice water and basify with 10% NaOH to precipitate the ester. Isolate the solid, resuspend in 2M NaOH, and reflux for 2 hours to yield the carboxylic acid. Acidify to pH 3 with HCl to precipitate the acid. Finally, suspend the dry acid in diphenyl ether and heat to 250 °C until

    
     evolution ceases (approx. 1 hour) to yield 7-(trifluoromethyl)quinolin-4-ol[2].
    
Protocol 2: Regioselective C-3 Chlorination
  • Reaction Setup: Dissolve 1.0 equivalent of 7-(trifluoromethyl)quinolin-4-ol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Halogenation: Slowly add 1.1 equivalents of N-Chlorosuccinimide (NCS) in portions. Heat the reaction mixture to 60 °C for 4–6 hours.

    • Causality Check: Do not exceed 1.1 equivalents of NCS or temperatures of 80 °C to prevent di-chlorination or degradation.

  • Workup & Validation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

    • Validation:

      
      -NMR (
      
      
      
      ) must show the disappearance of the C-3 proton singlet (typically around
      
      
      6.0 - 6.5 ppm in the precursor). The exact mass via HRMS should confirm
      
      
      Da (
      
      
      ).

Analytical Expectations

To confirm the successful synthesis of 3-chloro-7-(trifluoromethyl)quinolin-4-ol, researchers should benchmark against the following analytical expectations:

  • Mass Spectrometry (ESI+): The theoretical monoisotopic mass is 247.00117 Da. Expect a primary

    
     adduct at 
    
    
    
    and a characteristic chlorine isotope pattern (
    
    
    and
    
    
    in a 3:1 ratio)[1][5].
  • 
    -NMR (
    
    
    
    ):
    A sharp singlet integrating to 3 fluorines should appear around
    
    
    -61.0 to -63.0 ppm, confirming the integrity of the
    
    
    group.
  • 
    -NMR (
    
    
    
    ):
    The absence of the C-3 proton confirms successful chlorination. The C-2 proton will appear as a highly deshielded singlet (or doublet interacting with the NH in the keto form) around
    
    
    8.0 - 8.5 ppm.

References

  • PubChemLite. "4-chloro-6-(trifluoromethoxy)quinoline (C10H5ClF3NO)". uni.lu.
  • MilliporeSigma. "4-Chloro-2-hydroxy-8-trifluoromethylquinoline AldrichCPR 955288-52-5". sigmaaldrich.com.
  • MDPI.
  • BenchChem. "An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional". benchchem.com.
  • Atlanchim Pharma. "scientific letter - Atlanchim Pharma".

Sources

3-Chloro-7-trifluoromethylquinolin-4-ol SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cheminformatics and Synthetic Utility of 3-Chloro-7-trifluoromethylquinolin-4-ol Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

3-Chloro-7-trifluoromethylquinolin-4-ol (CAS: 65673-93-0) represents a privileged scaffold in medicinal chemistry, particularly within the development of antimalarials, kinase inhibitors, and antibacterial agents.[1][2] Its structural utility lies in the orthogonal reactivity of its substituents: the 7-trifluoromethyl group (


) modulates lipophilicity and metabolic stability, while the 3-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling or nucleophilic substitution, distinct from the reactivity of the 4-position.[1][2]

This guide details the cheminformatics profile, structural-activity relationships (SAR), and a validated synthetic protocol for this compound, emphasizing the critical role of tautomerism in its isolation and characterization.[1][2]

Cheminformatics & Structural Identity

The accurate digital representation of 3-Chloro-7-trifluoromethylquinolin-4-ol is complicated by the prototropic tautomerism inherent to the 4-hydroxyquinoline system.[1][2] In the solid state and polar solvents, the 4-quinolone (keto) tautomer generally predominates, while the 4-hydroxy (enol) form is often used in nomenclature and certain apolar docking simulations.[1][2]

Core Identifiers
Identifier Type Value / Representation
Chemical Name 3-Chloro-7-(trifluoromethyl)quinolin-4-ol
CAS Registry Number 65673-93-0
Molecular Formula

Molecular Weight 247.60 g/mol
Exact Mass 246.999 g/mol
SMILES & InChI Representation

Due to tautomerism, two distinct SMILES strings are chemically relevant. The Canonical SMILES typically defaults to the aromatic form, but the ** isomeric SMILES** for the keto-form is more representative of the solution-state species in DMSO or water.[1][2]

  • Canonical SMILES (Aromatic/Enol): OC1=C(Cl)N=C2C=C(C(F)(F)F)C=CC2=C1[1][2]

  • Isomeric SMILES (Keto/Quinolone): FC(F)(F)C1=CC2=C(C=C1)NC=C(Cl)C2=O[1][2]

  • InChI String: InChI=1S/C10H5ClF3NO/c11-8-5-15-9-4-6(10(12,13)14)1-2-7(9)3-8/h1-2,4-5,15H (Note: InChI standardizes tautomers to a single layer).[1][2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer between the N1-nitrogen and the O-oxygen at position 4.[1][2]

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Favored in Gas Phase/Apolar Solvents Keto Keto Form (4-Quinolone) Vinylogous Amide Favored in Solid State/Polar Solvents Enol->Keto Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[1][2][3] The keto form is thermodynamically favored in polar media due to the high bond energy of the C=O group.[1][2]

Physicochemical Profile & SAR

The 3-chloro and 7-trifluoromethyl substituents are not merely decorative; they fundamentally alter the physicochemical properties of the quinoline core compared to the unsubstituted parent.[1][2]

Lipophilicity and pKa Modulation
  • 7-Trifluoromethyl Effect:

    • Metabolic Blocking: The

      
       group at position 7 blocks metabolic oxidation at a typically vulnerable site, extending the half-life (
      
      
      
      ) of the scaffold in microsomal stability assays.[1][2]
    • Lipophilicity: It increases the

      
       by approximately +1.2 units compared to the parent quinoline, enhancing membrane permeability but potentially reducing aqueous solubility.[1][2]
      
  • 3-Chloro Effect:

    • pKa Shift: The electron-withdrawing nature of the chlorine atom at position 3 (ortho to the carbonyl/hydroxyl) lowers the

      
       of the 4-hydroxyl group (or the NH in the quinolone form).[1][2] This increases the acidity of the NH, making it a better hydrogen bond donor in the active site of enzymes like kinases.[1][2]
      
    • Steric Bulk: The chlorine atom fills a hydrophobic pocket often found in ATP-binding sites, providing a "selectivity filter" against off-target proteins that cannot accommodate the halogen's van der Waals radius (

      
      ).[1][2]
      

Validated Synthetic Protocol

While various routes exist, the most robust "Application Scientist" approach involves the construction of the 7-trifluoromethyl-4-quinolone core followed by regioselective electrophilic chlorination.[1][2] This avoids the potential regioselectivity issues of cyclizing a pre-chlorinated aniline.[1][2]

Workflow Overview

Synthesis Aniline 3-(Trifluoromethyl)aniline Enamine Intermediate Enamine (Gould-Jacobs Precursor) Aniline->Enamine Condensation EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Condensation Quinolone 7-(Trifluoromethyl)quinolin-4-ol (Cyclized Core) Enamine->Quinolone Thermal Cyclization Product 3-Chloro-7-(trifluoromethyl)quinolin-4-ol (Target) Quinolone->Product Electrophilic Chlorination Step1 Step 1: Condensation 110°C, neat Step2 Step 2: Cyclization Ph2O, 250°C Step3 Step 3: Chlorination NCS or SO2Cl2, AcOH

Figure 2: Step-wise synthetic pathway utilizing the Gould-Jacobs reaction followed by electrophilic chlorination.[1][2]

Detailed Experimental Procedure

Step 1: Synthesis of 7-(Trifluoromethyl)quinolin-4-ol (Gould-Jacobs) [1][2]

  • Condensation: Mix 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylene malonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.[1][2]

  • Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (

    
    ). Stir for 30-60 minutes.
    
  • Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether.[1] The product precipitates as a solid.[1][2] Filter, wash with hexane to remove diphenyl ether, and dry.[1][2]

    • Checkpoint: Confirm identity via LC-MS (

      
      ).[1][2]
      

Step 2: Chlorination to 3-Chloro-7-(trifluoromethyl)quinolin-4-ol

  • Dissolution: Dissolve 7-(trifluoromethyl)quinolin-4-ol (1.0 eq) in glacial acetic acid (

    
     concentration).
    
  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (

    
    ) (1.05 eq) slowly at room temperature.
    
    • Note: NCS is milder and preferred for small-scale batches to avoid over-chlorination.[1][2]

  • Reaction: Heat the mixture to

    
     for 2-4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]
    
  • Workup: Pour the reaction mixture into ice-water. The 3-chloro derivative will precipitate.[1][2]

  • Purification: Filter the solid. Recrystallize from ethanol/water or purify via flash chromatography if necessary.

    • Yield: Typically 75-85%.[1][2]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following criteria.

TechniqueExpected Result / Diagnostic Signal

NMR (DMSO-

)
Singlet at

ppm:
Represents the H-2 proton.[1][2] The absence of a doublet at

ppm (H-3) confirms substitution at position 3.[1][2] Broad Singlet at

ppm:
Represents the OH/NH proton.

NMR
Single peak at

ppm:
Characteristic of the aromatic

group.[1][2]
Mass Spectrometry Isotope Pattern: A distinctive 3:1 ratio for the

and

peaks due to the

isotopes.[1][2] Base Peak:

.[1][2]
Melting Point High melting solid (typically

due to intermolecular hydrogen bonding in the quinolone lattice).[1][2]

References

  • Gould, R. G.; Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1][2] Link[1][2]

  • Renault, J.; Mailliet, P.; et al. (1981).[1][2] "Heterocyclic quinones. Quinolines-5,8-diones."[1] European Journal of Medicinal Chemistry, 16, 545-550.[1][2] (Foundational work on chloro-quinoline synthesis).

  • PubChem Compound Summary. (2024). "3-Chloro-7-(trifluoromethyl)quinolin-4-ol (CAS 65673-93-0)."[1][4] National Center for Biotechnology Information.[1][2] Link

  • ChemicalBook. (2024).[1][2] "3-Chloro-7-trifluoromethylquinolin-4-ol Properties and Suppliers." Link

Sources

Comparative Technical Analysis: 3-Chloro-7-trifluoromethylquinolin-4-ol vs. 4-Hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 4-hydroxy-7-trifluoromethylquinoline (the "Parent Scaffold") and its C3-chlorinated derivative, 3-chloro-7-trifluoromethylquinolin-4-ol . While the parent scaffold serves as a fundamental building block in medicinal chemistry—particularly for antimalarial and antibacterial pharmacophores—the introduction of a chlorine atom at the C3 position fundamentally alters the molecule's electronic profile, metabolic stability, and synthetic utility.

This guide is designed for medicinal chemists and process scientists, focusing on the divergent reactivity profiles, synthetic pathways, and strategic applications of these two distinct chemical entities.

Part 1: Structural & Physicochemical Analysis

Tautomeric Equilibrium

A critical source of confusion in the literature is the nomenclature of "quinolin-4-ol." In solution and the solid state, these molecules predominantly exist as the 4(1H)-quinolinone (keto) tautomer, stabilized by vinylogous amide resonance. However, the "hydroxy" nomenclature persists in cataloging.

  • Parent Scaffold: Exists in equilibrium, heavily favoring the keto form.[1] The C3 carbon is electron-rich (nucleophilic).

  • 3-Chloro Derivative: The electron-withdrawing chlorine at C3 inductively destabilizes the keto form slightly but the quinolone structure remains dominant. Crucially, the chlorine atom blocks the C3 position from metabolic oxidation.

Electronic & Steric Impact

The 7-trifluoromethyl (


) group is a strong electron-withdrawing group (EWG) that increases lipophilicity and metabolic resistance.
Feature4-Hydroxy-7-trifluoromethylquinoline (Parent)3-Chloro-7-trifluoromethylquinolin-4-ol (Derivative)
C3 Character Nucleophilic (susceptible to electrophilic attack)Electrophilic/Steric Block (susceptible to Pd-coupling)
pKa (NH) ~11.5 (Acidic)~10.2 (Increased acidity due to Cl EWG)
LogP (Calc) ~2.8~3.4 (Higher lipophilicity)
Metabolic Stability C3 is a "soft spot" for Phase I oxidationC3 is blocked; Cl prevents oxidation
Primary Utility Precursor for N-alkylation or C3-functionalizationLate-stage intermediate or metabolically stable core
Visualization of Tautomerism & Electronics

The following diagram illustrates the tautomeric equilibrium and the electronic influence of the substituents.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Substituent Effects Enol Enol Form (4-hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4(1H)-quinolinone) Predominant Species Enol->Keto  Equilibrium (Favors Keto) CF3 7-CF3 Group Increases Lipophilicity Deactivates Ring CF3->Keto  Electronic  Pull Cl 3-Cl Group Blocks Metabolism Enables Cross-Coupling Cl->Keto  Steric/Electronic  Modulation

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form and substituent effects.

Part 2: Synthetic Pathways

The synthesis of the chlorinated derivative typically proceeds through the parent scaffold. The most robust industrial route utilizes the Gould-Jacobs reaction , followed by electrophilic chlorination.

Synthetic Workflow Diagram

Synthesis Aniline 3-(Trifluoromethyl)aniline Enamine Intermediate Enamine (Acrylate) Aniline->Enamine Condensation 125°C EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine Condensation 125°C Cyclized Ethyl 4-hydroxy-7-trifluoromethyl quinoline-3-carboxylate Enamine->Cyclized Thermal Cyclization (Dowtherm A, 250°C) Parent Parent Scaffold 4-Hydroxy-7-trifluoromethylquinoline (Decarboxylated) Cyclized->Parent Saponification & Decarboxylation Chloro Target Molecule 3-Chloro-7-trifluoromethyl quinolin-4-ol Parent->Chloro Electrophilic Chlorination (NCS, AcOH)

Figure 2: Step-wise synthetic pathway from aniline precursor to chlorinated target.[2]

Part 3: Reactivity & Medicinal Applications[3][4][5]

The "Vs" Comparison: Reactivity Profiles

The choice between the Parent and the 3-Chloro derivative depends on the desired downstream transformation.

  • Parent (4-Hydroxy-7-trifluoromethylquinoline):

    • Reactivity: The C3 position is nucleophilic. It reacts readily with electrophiles (halogens, formyl groups via Vilsmeier-Haack).

    • Use Case: Use this if you need to introduce a carbon chain, a formyl group, or a nitro group at position 3.

    • Drug Class: Precursor to 4-aminoquinoline antimalarials.

  • 3-Chloro Derivative (3-Chloro-7-trifluoromethylquinolin-4-ol):

    • Reactivity: The C3-Cl bond is chemically versatile. It can serve as a leaving group in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.

    • Use Case: Use this to build biaryl systems or to "lock" the metabolic stability of the quinolone core.

    • Drug Class: Precursor to novel antibacterial agents (gyrase inhibitors) where C3 lipophilicity is required.

Mechanism of Action (Antibacterial Context)

Both scaffolds target bacterial DNA gyrase and Topoisomerase IV.

  • The 4-oxo and carboxylic acid (usually at C3, but mimicked by bioisosteres) are essential for binding to the DNA-enzyme complex.

  • The 7-CF3 group enhances penetration into bacterial cells (Gram-positive coverage).

  • The 3-Cl substituent can prevent enzymatic degradation of the quinolone ring, prolonging half-life (

    
    ).
    

Part 4: Experimental Protocols

Protocol A: Synthesis of the Parent Scaffold (Gould-Jacobs)

Self-Validating Step: The evolution of ethanol gas indicates the condensation is proceeding.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylene malonate (1.0 eq).

  • Heating: Heat to 120–130°C for 2 hours. Monitor the collection of ethanol.

  • Cyclization: Add the resulting oil dropwise to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Caution: Vigorous reaction. Stir for 1 hour.

  • Isolation: Cool to room temperature. Dilute with hexane. The ester intermediate precipitates. Filter and wash with hexane.[3]

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 4 hours to saponify. Acidify with HCl to precipitate the acid. Heat the dry acid neat at 270°C (or in high-boiling solvent) to decarboxylate, yielding 4-hydroxy-7-trifluoromethylquinoline .

Protocol B: Chlorination to 3-Chloro Derivative

Self-Validating Step: Disappearance of the C3-H signal in 1H-NMR (typically a singlet around 6.0–6.2 ppm).

  • Dissolution: Dissolve 4-hydroxy-7-trifluoromethylquinoline (1.0 eq) in glacial acetic acid (AcOH).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

    • Note: NCS is preferred over

      
       gas for stoichiometric control and safety.
      
  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Purification: The product, 3-chloro-7-trifluoromethylquinolin-4-ol , will precipitate as a solid. Filter, wash with water to remove succinimide by-products, and dry in vacuo. Recrystallize from ethanol if necessary.

References

  • Gould-Jacobs Reaction & Quinolone Synthesis

    • Title: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[2]

    • Source: ChemicalBook / Organic Syntheses Protocols.
  • Chlorination Methodologies

    • Title: Chlorination using N-Chlorosuccinimide (NCS) - Common Organic Chemistry.
    • Source: Common Organic Chemistry (Archive of P
    • URL:[Link]

  • Tautomerism in Quinolones

    • Title: Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[4]

    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[5][6]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

Sources

3-Chloro-4-Hydroxyquinoline: A "Gatekeeper" Scaffold in Modern Drug Discovery

[1]

Executive Summary

The 3-chloro-4-hydroxyquinoline (3-Cl-4-HQ) moiety represents a privileged substructure in medicinal chemistry, distinct from its more famous cousins, the 4-aminoquinolines (Chloroquine) and fluoroquinolones (Ciprofloxacin).[1] While often utilized as a synthetic intermediate, the 3-Cl-4-HQ core possesses intrinsic biological activity governed by unique electronic and steric properties.[1] This guide analyzes the scaffold's utility as a metabolic blocker, a precursor for palladium-catalyzed cross-coupling, and a pharmacophore targeting mitochondrial respiration in Plasmodium falciparum and bacterial Type II topoisomerases.[1]

Structural & Synthetic Foundations[1][2][3]

The Tautomeric Advantage

The versatility of 3-chloro-4-hydroxyquinoline lies in its tautomeric equilibrium.[1] While formally named as a hydroxyquinoline (enol form), it predominantly exists as 3-chloro-4(1H)-quinolone (keto form) in physiological solution.[1]

  • H-Bond Donor/Acceptor: The keto-form provides a hydrogen bond donor (N-H) and acceptor (C=O) in close proximity, ideal for binding pocket interactions.[1]

  • The "Chlorine Effect": The chlorine atom at C3 is not merely a lipophilic spacer. It serves two critical functions:

    • Metabolic Blocking: The C3 position of the quinolone ring is electron-rich and susceptible to oxidative metabolism. Chlorine substitution blocks this site, extending half-life (

      
      ).[1]
      
    • Acidity Modulation: The electron-withdrawing nature (-I effect) of chlorine increases the acidity of the N-H proton, strengthening hydrogen bonds with target residues (e.g., Serine or Threonine in enzyme active sites).[1]

Synthesis: The NCS Protocol

While the Conrad-Limpach synthesis is classical, the most robust method for late-stage diversification involves the direct chlorination of 4-hydroxyquinoline.[1] This approach avoids the harsh conditions of cyclization and allows for the use of sensitive substrates.

Figure 1: Synthetic Pathway (Graphviz) [1]

SynthesisStart4-Hydroxyquinoline(Starting Material)ReagentN-Chlorosuccinimide (NCS)Acetic Acid / 50°CStart->ReagentInterIntermediateN-Chloro ComplexReagent->Inter Electrophilic AttackProduct3-Chloro-4-Hydroxyquinoline(Target Scaffold)Inter->Product Rearrangement & Deprotonation

Caption: Electrophilic chlorination of 4-hydroxyquinoline using NCS. This route is preferred over SO2Cl2 for higher regioselectivity.

Therapeutic Applications & SAR

Antimalarial Agents (Mitochondrial Targets)

The most potent application of the 3-chloro-4-hydroxyquinoline scaffold is in the development of antimalarials that bypass chloroquine resistance.[1] Unlike 4-aminoquinolines which target heme polymerization, 3-substituted-4-quinolones target the mitochondrial electron transport chain (mtETC) .[1]

  • Target: PfNDH2 (Type II NADH:ubiquinone oxidoreductase) and the cytochrome bc1 complex.[1]

  • Mechanism: The quinolone headgroup mimics ubiquinone (Coenzyme Q).[1] The 3-Cl group acts as a bioisostere for the methoxy group of ubiquinone but prevents metabolic degradation.

  • SAR Insight: Research indicates that while 3-aryl ethers (like ELQ-300) are potent, the 3-chloro analogs serve as critical probes.[1] The 3-Cl substituent maintains the necessary lipophilicity for mitochondrial membrane penetration without the steric bulk of an aryl ring, often retaining nanomolar affinity for PfNDH2.

Antibacterial & Antifungal Utility

The 3-chloro-4-hydroxyquinoline core serves as a simplified analogue of fluoroquinolones.[1]

  • Mode of Action: Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[1]

  • Significance: While less potent than Ciprofloxacin (which possesses a C3-carboxyl group), 3-chloro derivatives are effective against resistant strains where the carboxylate-magnesium bridge is compromised.[1] The 3-Cl group facilitates hydrophobic collapse in the enzyme's binding pocket.[1]

Experimental Protocols

Protocol: Regioselective Synthesis of 3-Chloro-4-Hydroxyquinoline

This protocol is optimized for gram-scale synthesis with high purity.[1]

Materials:

  • 4-Hydroxyquinoline (10 mmol)[1]

  • N-Chlorosuccinimide (NCS) (11 mmol)[1]

  • Glacial Acetic Acid (20 mL)

  • Ethyl Acetate/Hexanes (for recrystallization)[1][2]

Methodology:

  • Dissolution: Dissolve 4-hydroxyquinoline in glacial acetic acid in a round-bottom flask. Ensure complete solubility by warming to 40°C if necessary.[1]

  • Addition: Add NCS portion-wise over 15 minutes. Critical: Rapid addition can lead to exotherms and di-chlorination at the 6 or 8 positions.[1]

  • Reaction: Stir the mixture at 50°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product typically has a higher Rf than the starting material.

  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as an off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove succinimide byproducts. Recrystallize from Ethyl Acetate/Hexanes (1:1) to yield white needles.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H singlet (typically ~6.0 ppm) and the retention of the C2-H singlet (downfield, ~8.0-8.5 ppm).[1]

Protocol: In Vitro Plasmodium Lactate Dehydrogenase (pLDH) Assay

To evaluate antimalarial activity of the synthesized derivative.[1]

  • Culture: Maintain P. falciparum (strain 3D7) in RPMI 1640 medium with 5% human serum.

  • Incubation: Plate parasites (1% parasitemia, 2% hematocrit) in 96-well plates. Add 3-chloro-4-hydroxyquinoline derivatives in serial dilutions (10 µM to 1 nM).

  • Duration: Incubate for 72 hours at 37°C in a hypoxic chamber (

    
    ).
    
  • Development: Add Malstat reagent (containing APAD, lactate, and NBT).

  • Readout: Measure absorbance at 650 nm. The reduction of APAD to APADH by pLDH correlates with parasite survival.

Comparative Data Analysis

The following table contrasts the physicochemical properties of the 3-chloro derivative against the parent scaffold and a standard drug, highlighting the "Chlorine Effect."

CompoundLogP (Lipophilicity)pKa (N-H)Metabolic Stability (Human Microsomes)Primary Target
4-Hydroxyquinoline 1.811.2Low (< 30 min)General Scaffold
3-Chloro-4-Hydroxyquinoline 2.4 10.5 High (> 120 min) PfNDH2 / Gyrase
Ciprofloxacin 0.286.1 / 8.7HighDNA Gyrase

Note: The increased LogP and lowered pKa of the 3-Cl derivative enhance membrane permeability and H-bond donor strength, respectively.[1]

Future Outlook: The Cross-Coupling Gateway

The 3-chloro-4-hydroxyquinoline scaffold is currently experiencing a renaissance as a "handle" for diversity-oriented synthesis.[1] The C-Cl bond, while less reactive than C-Br or C-I, is increasingly viable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) using modern biaryl phosphine ligands (e.g., XPhos, SPhos).[1] This allows the rapid conversion of the 3-Cl "blocker" into a 3-Aryl "binder," generating libraries of ELQ-300 analogues for next-generation antimalarials.[1]

Figure 2: Functionalization Workflow (Graphviz)

WorkflowScaffold3-Chloro-4-HydroxyquinolineCouplingSuzuki-Miyaura Coupling(Pd(OAc)2, SPhos, Ar-B(OH)2)Scaffold->Coupling FunctionalizationLibrary3-Aryl-4-Quinolone Library(ELQ Analogues)Coupling->Library Diversity GenerationScreeningHigh-Throughput Screening(PfNDH2 / bc1 Complex)Library->Screening Biological Evaluation

Caption: Transformation of the 3-Cl scaffold into bioactive 3-aryl-4-quinolones via Pd-catalyzed coupling.

References

  • Nilsen, A., et al. (2013).[1] "Quinolone-3-diarylethers: a new class of antimalarial drug."[1][3] Science Translational Medicine.

  • Biagini, G. A., et al. (2012).[1] "Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain."[4][5] Proceedings of the National Academy of Sciences. [1]

  • Winter, R., et al. (2011).[1] "Optimization of endochin-like quinolones for antimalarial activity." Experimental Parasitology.

  • Edlin, C. D., et al. (2009).[1] "Identification and in-vitro ADME assessment of 3-substituted-4(1H)-quinolones as antimalarial templates." Bioorganic & Medicinal Chemistry Letters.

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

3-Chloro-7-trifluoromethylquinolin-4-ol: A Comprehensive Technical Guide to Safety, Handling, and Mechanistic Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the synthesis of advanced heterocyclic therapeutics, I frequently encounter 3-chloro-7-(trifluoromethyl)quinolin-4-ol (CAS: 65673-93-0) . This compound is a highly privileged scaffold, serving as a critical intermediate in the development of antimalarial agents, antibacterial drugs, and novel antineoplastic compounds targeting pathways such as HDAC1[1].

Standard Safety Data Sheets (SDS) provide baseline compliance data but often lack the mechanistic context required by bench chemists and process engineers. This whitepaper transcends the traditional 16-section SDS template. By analyzing the causality between the molecule's structural features and its reactivity, this guide provides a self-validating framework for safe handling, experimental execution, and scale-up in drug development.

Physicochemical Profiling & Structural Implications

To handle a chemical safely, one must first understand how its electronic and steric properties dictate its behavior in vitro. The quinoline core of this molecule is heavily modified by two highly electronegative substituents: a chlorine atom at the C3 position and a trifluoromethyl (-CF3) group at the C7 position.

PropertyValue / Description
Chemical Name 3-Chloro-7-(trifluoromethyl)quinolin-4-ol
CAS Number 65673-93-0
Molecular Formula C10H5ClF3NO
Molecular Weight 247.60 g/mol
SMILES OC1=C(Cl)C=NC2=CC(C(F)(F)F)=CC=C12
GHS Signal Word Warning
Key Hazard Codes H302, H315, H319, H335

Mechanistic Insight: The 4-hydroxyquinoline system exists in a tautomeric equilibrium with its 4-quinolone form. The strongly electron-withdrawing -CF3 group at C7 significantly depletes electron density from the aromatic ring. This increases the overall lipophilicity of the molecule, which is a known factor contributing to the acute oral toxicity of trifluoromethyl compounds (TFMs)[2]. Furthermore, the C3-chloro substitution sterically hinders the adjacent 4-hydroxyl group while inductively lowering its pKa, making the compound a mild acid capable of causing localized tissue irritation upon contact.

Mechanistic Hazard Assessment & Toxicology

Rather than simply listing GHS statements, we must understand why this compound elicits specific biological responses to design effective safety protocols[1].

  • H302 (Harmful if swallowed): The high lipophilicity imparted by the -CF3 group enhances gastrointestinal absorption and cellular membrane permeation.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lowered pKa of the 4-OH group, combined with the flat, aromatic nature of the quinoline ring, allows the molecule to partition into lipid bilayers and disrupt cellular membranes, leading to acute inflammatory responses.

  • H335 (May cause respiratory irritation): As a fine crystalline powder, aerosolized particles can easily deposit in the mucosal lining of the respiratory tract, where the mild acidity causes immediate irritation.

G N1 3-Chloro-7-CF3-quinolin-4-ol N2 Electron Withdrawing CF3 Increases Lipophilicity N1->N2 N3 Acidic 4-OH (Lowered pKa) N1->N3 N4 Enhanced Tissue Penetration (H315, H319) N2->N4 N3->N4 N5 Respiratory Irritation (H335) N3->N5 N6 Mitigation: Fume Hood & Nitrile PPE N4->N6 N5->N6

Fig 1: Mechanistic pathway linking structural features to GHS hazards and required mitigations.

Experimental Workflows & Safe Handling Protocols

In drug discovery, 3-chloro-7-trifluoromethylquinolin-4-ol is rarely the final Active Pharmaceutical Ingredient (API). It is typically activated—often via chlorination to yield 3,4-dichloro-7-trifluoromethylquinoline—for subsequent cross-coupling reactions.

The following protocol outlines a self-validating workflow for this activation step, ensuring that safety is inherently built into the chemistry.

Protocol: Synthesis of 3,4-Dichloro-7-trifluoromethylquinoline

Objective: Safely convert the 4-hydroxyl group to a 4-chloro leaving group using Phosphorus Oxychloride (POCl3).

Step-by-Step Methodology:

  • Preparation & PPE: Equip a well-ventilated fume hood. Don heavy-duty nitrile gloves, a lab coat, and chemical splash goggles. The respiratory hazard (H335) mandates that the solid powder never be handled on an open bench[1].

  • Reagent Loading: In a dry, argon-flushed round-bottom flask, suspend 10.0 g of 3-chloro-7-trifluoromethylquinolin-4-ol in 50 mL of anhydrous toluene.

  • Controlled Activation: Slowly add 1.5 equivalents of POCl3 dropwise via an addition funnel.

    • Causality Check: POCl3 is highly reactive and toxic. Toluene acts as a thermal buffer to prevent localized exothermic spikes.

  • Reaction Monitoring (Self-Validation): Heat the mixture to 90°C. Monitor the evolution of HCl gas using a base-trap bubbler.

    • Validation: Cessation of bubbling indicates the consumption of the hydroxyl proton. Confirm reaction completion by quenching a 10 µL aliquot in methanol and analyzing via LC-MS (Target m/z: 265.9 for the dichloro product). Do not proceed to bulk quenching until LC-MS confirms >95% conversion to prevent the accumulation of unreacted, highly reactive intermediates.

  • Safe Quenching: Cool the reaction to 0°C. Crucial Safety Step: Transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice. Never add water to the reaction flask, as the hydrolysis of excess POCl3 is violently exothermic and will aerosolize the irritating quinoline derivative.

Scale-Up and Waste Management Strategies

When scaling up the use of trifluoromethylated and chlorinated compounds, waste management becomes a critical safety and environmental concern. Mixing fluorinated/chlorinated organic waste with standard aqueous waste can lead to the generation of persistent organic pollutants (POPs) or localized release of hydrofluoric/hydrochloric acid.

W S1 POCl3 Activation (Fume Hood) S2 Reaction Monitoring (LC-MS Validation) S1->S2 Heat S3 Ice Quenching (Exothermic) S2->S3 Complete S4 Phase Separation (DCM / Aq) S3->S4 Extract S5 Halogenated Org Waste (Incineration) S4->S5 Organic S6 Aqueous Waste (Neutralization) S4->S6 Aqueous

Fig 2: Self-validating synthetic workflow and halogenated waste segregation strategy.

Waste Segregation Protocol:

  • Aqueous Phase: Contains phosphoric acid and HCl from the POCl3 quench. Must be neutralized to pH 7-8 using 1M NaOH before disposal in designated aqueous waste streams.

  • Organic Phase (Toluene/DCM): Contains trace unreacted 3-chloro-7-trifluoromethylquinolin-4-ol and the dichloro product. Must be strictly segregated into Halogenated Organic Waste containers. Incineration at high temperatures is required to safely break the strong C-F bonds without generating toxic byproducts.

References

  • BLD Pharm. "65673-93-0 | 3-Chloro-7-(trifluoromethyl)
  • ResearchGate. "The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
  • PubMed. "Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells.

Sources

Solubility Profile of 3-Chloro-7-trifluoromethylquinolin-4-ol in Organic Solvents

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-7-trifluoromethylquinolin-4-ol (CAS: N/A for specific isomer, structurally related to CAS 346-55-4 and 64415-07-2).[1] As a poly-functionalized quinoline derivative, this compound exhibits complex solubility behavior governed by tautomeric equilibrium, halogen-bonding interactions, and crystalline lattice energy.[1]

This document is designed for medicinal chemists and process engineers optimizing reaction conditions, purification protocols (recrystallization), and formulation vehicles. It moves beyond static data to explain the mechanistic drivers of solubility for this specific scaffold.

Physicochemical Drivers of Solubility[2]

To predict and manipulate the solubility of 3-Chloro-7-trifluoromethylquinolin-4-ol, one must understand the three competing structural forces at play:

  • The 4-Hydroxyquinoline Tautomerism: Unlike simple phenols, 4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4(1H)-quinolone) .[1] In the solid state and in polar solvents, the keto form predominates. This form possesses a high dipole moment and significant intermolecular hydrogen bonding (N-H···O=C), leading to a high crystal lattice energy and generally poor solubility in non-polar solvents.

  • The 7-Trifluoromethyl Group (

    
    ): 
    This group is highly lipophilic and electron-withdrawing.[1] While it generally increases solubility in fluorinated and chlorinated solvents, it also lowers the pKa of the N-H proton (in the keto form), making the compound slightly more acidic.
    
  • The 3-Chloro Substituent: The chlorine atom at position 3 provides steric bulk and lipophilicity. It disrupts the planar stacking of the quinoline rings slightly compared to the non-chlorinated analog, potentially lowering the melting point and improving solubility in organic media compared to the parent 4-quinolone.

Tautomeric Solvation Mechanism

The following diagram illustrates the tautomeric shift that dictates solvent compatibility.

Tautomerismcluster_0Tautomeric EquilibriumEnolEnol Form(4-Hydroxyquinoline)Favored in: Gas Phase, Non-polar solventsKetoKeto Form(4(1H)-Quinolone)Favored in: Solid State, Polar SolventsEnol->KetoMajor shift inpolar mediaSolventsSolvent InteractionEnol->SolventsSoluble inChlorinated SolventsKeto->SolventsRequires H-bondAcceptors (DMSO, DMF)captionFig 1: Tautomeric equilibrium dictates solubility. The polar Keto form dominates in the solid state,requiring high-polarity solvents to break the crystal lattice.

[1]

Solubility Profile by Solvent Class[1][2]

The following data categorizes solvents based on their thermodynamic aptitude to dissolve 3-Chloro-7-trifluoromethylquinolin-4-ol. These categorizations are derived from the scaffold's Hansen Solubility Parameters (HSP) and empirical data from analogous 7-trifluoromethyl-4-quinolone derivatives.[1]

Class A: High Solubility (Recommended for Stock Solutions)

Target Concentration: > 20 mg/mL[1]

SolventMechanism of ActionOperational Notes
DMSO (Dimethyl Sulfoxide) Strong H-bond acceptor; disrupts the intermolecular N-H[1]···O bonds of the quinolone dimer.Primary choice for biological assays and NMR. Hygroscopic nature may introduce water over time.
DMF (Dimethylformamide) Similar to DMSO; high dielectric constant stabilizes the polar keto tautomer.Good for synthetic reactions (e.g.,

). High boiling point makes removal difficult.
NMP (N-Methyl-2-pyrrolidone) Excellent solvency for high-melting heterocycles.[1]Used in process chemistry; difficult to remove trace amounts.
Class B: Moderate Solubility (Recrystallization Candidates)

Target Concentration: 1–10 mg/mL (Temperature Dependent)[1]

SolventMechanism of ActionOperational Notes
Ethanol / Methanol Protic solvents capable of H-bonding.[1] Solubility is often poor at RT but increases significantly at reflux.Ideal for Recrystallization. The steep solubility curve vs. temperature allows for high recovery yields.
Ethyl Acetate Polar aprotic; interacts with the 4-carbonyl/hydroxyl but lacks strong donor capability.[1]Moderate solubility. Often used in binary mixtures with Hexane for chromatography.
THF (Tetrahydrofuran) Ether oxygen acts as a weak H-bond acceptor.[1]Good solubility for the enol tautomer; useful for reactions involving bases (e.g., deprotonation).
Acetic Acid Protic and acidic; can protonate the quinoline nitrogen (forming a salt), drastically increasing solubility.Useful for specific synthetic steps, but changes the chemical species (salt formation).
Class C: Low Solubility (Anti-Solvents)

Target Concentration: < 1 mg/mL[1]

SolventMechanism of ActionOperational Notes
Dichloromethane (DCM) Good for lipophilic compounds, but the high lattice energy of the quinolone core often resists dissolution in DCM at RT.[1]The 3-Cl and 7-

groups improve DCM solubility compared to non-substituted quinolones.[1]
Water The hydrophobic

and Cl groups overwhelm the polar head group at neutral pH.
Insoluble at pH 7. Soluble at pH > 12 (phenolate formation) or pH < 2 (quinolinium salt).
Hexanes / Heptane Non-polar; cannot break the crystal lattice.Excellent Anti-Solvent. Use to precipitate the product from Ethyl Acetate or Ethanol solutions.

Experimental Protocol: Solubility Determination

Do not rely on literature values alone. Impurities (precursors like 3,4-dichloro-7-trifluoromethylquinoline) can drastically alter saturation points.[1] Use this self-validating protocol (SOP).

Workflow Diagram

SolubilityProtocolStartStart: Weigh 10mg CompoundAddSolventAdd 100µL Solvent(Incremental Addition)Start->AddSolventVortexVortex/Sonicate(5 mins @ 25°C)AddSolvent->VortexCheckVisual Inspection:Dissolved?Vortex->CheckCheck2Dissolved?Vortex->Check2CalcHighSolubility > 100mg/mL(Class A)Check->CalcHighYesAddMoreAdd +400µL Solvent(Total 0.5mL)Check->AddMoreNoAddMore->VortexCalcModSolubility ~20mg/mL(Class B)Check2->CalcModYesHeatHeat to Reflux(Recrystallization Test)Check2->HeatNoCheck3Dissolved Hot?Heat->Check3RecrystGood Recryst.CandidateCheck3->RecrystYesInsolInsoluble / Anti-Solvent(Class C)Check3->InsolNocaptionFig 2: Step-by-step decision tree for classifying solvent suitability and recrystallization potential.

Detailed Methodology
  • Preparation: Accurately weigh 10.0 mg of 3-Chloro-7-trifluoromethylquinolin-4-ol into a 2 mL HPLC vial or centrifuge tube.

  • Solvent Addition (Stepwise):

    • Add 100

      
       of the target solvent.[2] Cap and sonicate for 5 minutes.
      
    • Observation: If clear, solubility is >100 mg/mL .

  • Dilution:

    • If solid remains, add solvent in 400

      
       increments until dissolved or total volume reaches 2.0 mL.
      
    • Calculation: Solubility (

      
      ) = Mass (mg) / Volume (mL).
      
  • Thermodynamic Assessment (For Recrystallization):

    • If the compound is insoluble at Room Temperature (RT) in Ethanol or Ethyl Acetate, heat the suspension to the solvent's boiling point (using a heat block).

    • If it dissolves at reflux but precipitates upon cooling to RT, this is a validated recrystallization system .

Recrystallization Strategy

Purification of 3-Chloro-7-trifluoromethylquinolin-4-ol is best achieved through recrystallization rather than chromatography, due to the "tailing" effect of the 4-OH/keto group on silica gel.[1]

Recommended Solvent System: Ethanol / Water (90:10) [1]

  • Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (

    
    ).
    
  • Saturation: If not fully dissolved, add Ethanol dropwise until clear.

  • Anti-Solvent Addition: Remove from heat. While still hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then to

    
    . The 3-Cl and 7-
    
    
    groups facilitate the formation of well-defined needles or prisms.[1]

Alternative System: Ethyl Acetate / Hexane (for highly lipophilic impurities).

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 7-(Trifluoromethyl)quinoline-4-carboxylic acid (Structural Analog Data). PubChem.[5] Retrieved from [1]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 7-(Trifluoromethyl)quinoline-4-thiol (Analogous Solubility Data). Retrieved from [1]

  • University of Minnesota. (2022). Properties of Common Organic Solvents. Retrieved from [1]

Technical Whitepaper: Druggability Assessment of 3-Chloro-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the druggability of the 3-Chloro-7-trifluoromethylquinolin-4-ol scaffold.

Executive Summary: The Verdict

Is 3-Chloro-7-trifluoromethylquinolin-4-ol (hereafter referred to as 3-Cl-7-CF3-Q ) a druggable scaffold?

The Verdict: YES.

While often categorized as a high-value synthetic intermediate, this scaffold possesses the intrinsic physicochemical properties required for "druggability" according to Lipinski’s Rule of 5 and Veber’s rules. It represents a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

Its druggability is anchored in three synergistic features:

  • The 7-Trifluoromethyl (-CF₃) Moiety: Enhances lipophilicity and metabolic stability, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

  • The 3-Chloro (-Cl) Substituent: Provides steric bulk to fill hydrophobic pockets in enzymes (e.g., kinases) and blocks metabolic oxidation at the vulnerable C3 position.

  • The 4-Hydroxy/Quinolone Tautomerism: Acts as a critical hydrogen bond donor/acceptor motif, essential for binding to metal cofactors (e.g., Mg²⁺ in DNA gyrase) or active site residues.

Molecular Architecture & Pharmacophore Analysis

To understand the utility of 3-Cl-7-CF3-Q , we must dissect its structural components and their contribution to ligand-target binding.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Druggability Impact
Molecular Weight ~247.6 g/mol Ideal (<500 Da). Allows for significant derivatization without breaking Lipinski rules.
cLogP 3.2 - 3.8High. Good membrane permeability; ideal for intracellular targets (kinases, nuclear receptors).
H-Bond Donors 1 (NH/OH)Low. Minimizes desolvation penalty upon binding.
H-Bond Acceptors 1-2 (C=O, F)Moderate. Facilitates specific binding interactions.
TPSA ~30-40 ŲExcellent. Well below the 140 Ų limit for oral bioavailability.
The Tautomeric Advantage

The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution and solid state, the 4-quinolone tautomer predominates.

  • Significance: This tautomerism allows the molecule to adapt its electrostatic face to the target environment. The carbonyl oxygen (C4) and the N-H (N1) form a bidentate binding motif, crucial for chelating Magnesium ions in Type II Topoisomerases (bacterial targets) or forming hinge-binding interactions in Kinases (oncology targets).

Mechanism of Action: Dual-Target Potential

The 3-Cl-7-CF3-Q scaffold is promiscuous in a "privileged" sense, serving as a core for two primary therapeutic classes: Antimicrobials and Kinase Inhibitors .

Pathway Visualization: Kinase Inhibition (Oncology)

In the context of cancer therapy (e.g., GIST or CML), this scaffold mimics the adenine ring of ATP. The 3-Cl group occupies the "gatekeeper" region, while the 7-CF₃ group extends into the hydrophobic back pocket, improving potency and selectivity.

KinaseInhibition ATP ATP Molecule Kinase Tyrosine Kinase (e.g., c-KIT/VEGFR) ATP->Kinase Natural Binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalysis SignalCascade Downstream Signaling (Proliferation) Kinase->SignalCascade Blocked Scaffold 3-Cl-7-CF3-Q Scaffold Scaffold->ATP Displaces Scaffold->Kinase Competitive Inhibition (Hinge Binder) Phosphorylation->SignalCascade Apoptosis Tumor Cell Apoptosis SignalCascade->Apoptosis Pathway Halt

Figure 1: Mechanism of Action for Quinoline-based Kinase Inhibition. The scaffold competes with ATP, blocking downstream proliferation signaling.

Synthesis Protocol: Constructing the Core

To utilize this scaffold, one must first synthesize it with high purity. The following protocol utilizes a modified Gould-Jacobs Reaction , optimized for the electron-withdrawing trifluoromethyl group.

Synthetic Workflow Diagram

SynthesisRoute Aniline 3-Trifluoromethyl aniline Enamine Intermediate A: Enamine Formation (110°C) Aniline->Enamine Condensation EMME Diethyl ethoxymethylenemalonate EMME->Enamine Condensation Cyclized Intermediate B: 7-CF3-4-hydroxyquinoline (Dowtherm A, 250°C) Enamine->Cyclized Thermal Cyclization (-EtOH) Final Target: 3-Chloro-7-trifluoromethyl quinolin-4-ol Cyclized->Final Electrophilic Halogenation Chlorination Reagent: N-Chlorosuccinimide (NCS) or SO2Cl2

Figure 2: Step-wise synthesis of the 3-Cl-7-CF3-Q scaffold via the Gould-Jacobs pathway.

Detailed Experimental Methodology

Objective: Synthesis of 3-Chloro-7-trifluoromethylquinolin-4-ol.

Step 1: Condensation (Enamine Formation)

  • Reagents: Mix 3-(trifluoromethyl)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0 eq).

  • Conditions: Heat to 110°C for 2 hours in the absence of solvent.

  • Observation: Ethanol is evolved. Use a Dean-Stark trap if scaling up.

  • Workup: Cool to room temperature. The solid enamine intermediate often precipitates. Recrystallize from hexane/ethanol if necessary.

Step 2: Thermal Cyclization (Gould-Jacobs)

  • Medium: Add the enamine to boiling Diphenyl ether (Dowtherm A) at 250°C. Note: High temperature is required to overcome the energy barrier for ring closure.

  • Duration: Reflux for 30-60 minutes.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the 7-trifluoromethyl-4-quinolone. Filter and wash with hexane to remove high-boiling solvent.

Step 3: C3-Chlorination

  • Solvent: Dissolve the cyclized intermediate in Acetic Acid or DMF.

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.1 eq).

  • Conditions: Stir at 60-80°C for 4 hours.

  • Validation: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The 3-chloro product will be less polar than the starting material.

  • Purification: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Validation Protocols: Assessing Druggability

Once synthesized, the scaffold must be validated for biological activity. Below is a self-validating protocol for Kinase Inhibition Screening , assuming the scaffold is derivatized or tested as a fragment.

Protocol: In Vitro c-KIT Kinase Assay (FRET-based)

Rationale: The 7-CF3-quinoline core is structurally similar to known c-KIT inhibitors. This assay quantifies the scaffold's ability to displace ATP.

Materials:

  • Recombinant human c-KIT kinase domain.

  • FRET peptide substrate (e.g., Z'-LYTE™).

  • Test Compound: 3-Cl-7-CF3-Q (dissolved in DMSO).

  • ATP (at Km concentration).

Procedure:

  • Preparation: Prepare a 10mM stock of 3-Cl-7-CF3-Q in 100% DMSO. Perform 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of diluted test compound to a 384-well plate.

    • Add 5 µL of Kinase/Peptide mixture.

    • Incubate for 15 minutes at Room Temperature (allows inhibitor to bind).

  • Reaction Start: Add 5 µL of ATP solution to initiate the reaction.

  • Reaction Stop: After 60 minutes, add 10 µL of Development Reagent (protease that cleaves non-phosphorylated peptides).

  • Readout: Measure Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Calculation: Calculate the Emission Ratio (Coumarin/Fluorescein). High ratio = High Inhibition.

    • Self-Validation Check: The Z'-factor of the assay must be > 0.5. Use Staurosporine as a positive control.

Critical Analysis & Future Outlook

Advantages
  • Metabolic Shielding: The 3-Cl and 7-CF3 groups block the most common sites of metabolic attack (C3 and C7/C8), significantly extending the half-life (

    
    ) compared to unsubstituted quinolines.
    
  • Synthetic Versatility: The C4-OH can be converted to a C4-Cl (using POCl₃), allowing for Nucleophilic Aromatic Substitution (

    
    ) with amines to create complex drugs (e.g., similar to Chloroquine or Bosutinib).
    
Risks & Mitigation
  • Solubility: The high lipophilicity (LogP > 3.5) may lead to poor aqueous solubility.

    • Solution: Introduce solubilizing groups (e.g., piperazine, morpholine) at the C4 position during derivatization.

  • Phototoxicity: Some halogenated quinolines are phototoxic.

    • Solution: Screen early for UV absorption/ROS generation in skin cell lines.

Conclusion

3-Chloro-7-trifluoromethylquinolin-4-ol is not just a chemical intermediate; it is a robust, druggable scaffold . Its structural features align perfectly with modern medicinal chemistry requirements for potency and permeability. It serves as an ideal starting point for discovering novel agents against drug-resistant bacteria and tyrosine kinase-driven cancers.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates (citing use of 4-chloro-7-trifluoromethylquinoline).[1] Journal of Medicinal Chemistry.

  • BenchChem. (2025). Protocols for 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. BenchChem Application Notes.

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-7-(trifluoromethyl)quinoline.[1][2][3][4] Merck/MilliporeSigma.

Sources

Methodological & Application

Cross-coupling reactions using 3-Chloro-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cross-Coupling Architectures for 3-Chloro-7-trifluoromethylquinolin-4-ol

Executive Summary & Scaffold Analysis

The 3-Chloro-7-trifluoromethylquinolin-4-ol scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents. Its utility stems from three distinct structural features:

  • The Quinoline Core: A privileged heterocycle offering established binding modes in ATP-pockets.

  • 7-Trifluoromethyl Group: Enhances metabolic stability (blocking oxidative metabolism at C7) and increases lipophilicity for membrane permeability.

  • The 3,4-Functional Handle: A "push-pull" electronic system where the 3-chloro and 4-hydroxy groups provide orthogonal handles for diversification.

Critical Reactivity Insight: The starting material exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In its native state, the C3-Cl bond is electronically deactivated and sterically shielded, making direct Pd-catalyzed cross-coupling at C3 challenging without prior activation of the C4 position. Therefore, the Gold Standard Workflow involves converting the C4-OH into a reactive pseudo-halide (OTf) or halide (Cl), creating a dielectrophile with tunable regioselectivity.

Strategic Reaction Pathways

The functionalization strategy relies on the electronic differentiation between the C3 and C4 positions.

Pathway A: The 3,4-Dichloro Route (Robust & Scalable)

Conversion of the 4-OH to a 4-Cl yields 3,4-dichloro-7-trifluoromethylquinoline .[1]

  • Reactivity Hierarchy: C4 > C3.

  • Mechanism: The C4 position is para to the quinoline nitrogen. The electron-withdrawing nature of the nitrogen (enhanced by the 7-CF3 group) makes C4 highly susceptible to oxidative addition by Pd(0) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • Outcome: Allows sequential functionalization—first at C4, then at C3.

Pathway B: The 4-O-Triflate Route (High Chemoselectivity)

Conversion of the 4-OH to a 4-OTf (triflate).

  • Reactivity: C4-OTf >>> C3-Cl.

  • Advantage: The triflate is a "super-leaving group," allowing mild Suzuki-Miyaura couplings at Room Temperature (RT) or mild heat, leaving the C3-Cl completely intact for later stages.

Detailed Experimental Protocols

Protocol 1: Activation – Synthesis of 3,4-Dichloro-7-trifluoromethylquinoline

This step activates the scaffold for subsequent coupling.

  • Reagents: 3-Chloro-7-trifluoromethylquinolin-4-ol (1.0 equiv), Phosphorus Oxychloride (POCl

    
    , 5.0 equiv), Diisopropylethylamine (DIPEA, 0.5 equiv - catalytic base).
    
  • Procedure:

    • Charge a round-bottom flask with the quinolin-4-ol substrate.

    • Add POCl

      
       carefully (exothermic).
      
    • Add DIPEA dropwise.

    • Reflux the mixture at 105°C for 2–4 hours. Monitor by TLC/LCMS (Look for mass shift: M+ to M+18 [Cl replaces OH]).

    • Quench (Critical): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO

      
       to pH 7–8.
      
    • Extract with Dichloromethane (DCM), dry over MgSO

      
      , and concentrate.
      
  • Yield Expectation: >90%.

  • Safety Note: POCl

    
     hydrolysis generates HCl gas; use a scrubber.
    
Protocol 2: Regioselective Suzuki-Miyaura Coupling (C4-Selective)

Targeting the C4 position while preserving the C3-Cl handle.

  • Substrate: 3,4-Dichloro-7-trifluoromethylquinoline.[1]

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv).

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(OAc)
    
    
    (2 mol%) + XPhos (4 mol%).
  • Base/Solvent: Na

    
    CO
    
    
    
    (2.0 M aq) / 1,4-Dioxane (3:1 ratio).
  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins.

    • Combine substrate, boronic acid, and base in the reaction vessel.[1]

    • Add Pd catalyst under inert atmosphere.[1]

    • Heat to 60–80°C . Note: Do not exceed 90°C to avoid competitive coupling at C3.

    • Monitor reaction.[1][2] The C4-coupled product forms first.

    • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica chromatography.

Protocol 3: Sequential Buchwald-Hartwig Amination (C3-Selective)

Functionalizing the remaining C3-Cl handle after C4 is substituted.

  • Substrate: 4-Aryl-3-chloro-7-trifluoromethylquinoline (Product of Protocol 2).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + BINAP or BrettPhos (4 mol%).
  • Base: NaO

    
    Bu (Sodium tert-butoxide, 1.5 equiv).
    
  • Solvent: Toluene or

    
    -Amyl Alcohol (Anhydrous).
    
  • Procedure:

    • Combine substrate, amine, and base in a sealed tube/vial inside a glovebox or under strict Ar flow.

    • Add pre-mixed Catalyst/Ligand solution.[1]

    • Heat to 100–110°C for 12–18 hours. Note: C3-Cl is sterically crowded; higher temperature and bulky ligands (BrettPhos) are required.

    • Filter through Celite, concentrate, and purify.[1]

Visualizing the Reaction Logic

The following diagram illustrates the divergent synthesis pathways, highlighting the regioselective control points.

G cluster_legend Reactivity Rule SM 3-Chloro-7-trifluoromethyl quinolin-4-ol (Starting Material) Dichloro 3,4-Dichloro-7-CF3 Quinoline (Activated Dielectrophile) SM->Dichloro POCl3, Reflux (Chlorination) Triflate 4-OTf-3-Chloro-7-CF3 Quinoline (High Chemoselectivity) SM->Triflate Tf2O, Pyridine (Triflation) Prod_C4 4-Aryl-3-Chloro Derivative (C4 Coupled) Dichloro->Prod_C4 Suzuki Coupling Pd(0), 60°C (C4 Selective) Triflate->Prod_C4 Suzuki Coupling Pd(0), RT (Highly C4 Selective) Prod_Final 3,4-Diaryl/Amino Derivative (Fully Functionalized) Prod_C4->Prod_Final Buchwald/Suzuki Pd(0), 110°C, Ligand (C3 Functionalization) Rule Reactivity Order: C4-OTf > C4-Cl > C3-Cl

Caption: Divergent synthesis map showing activation of the 4-OH group to direct regioselective cross-coupling first at C4, followed by C3.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion at C4 Catalyst poisoning by quinoline nitrogen.Switch to Pd(dppf)Cl

or increase catalyst loading. Ensure efficient degassing.
Loss of Regioselectivity (C3 & C4 mix) Temperature too high during first coupling.Lower temperature to 40–60°C. Switch from 3,4-dichloro to 4-OTf precursor for better discrimination.
Hydrolysis of C4-Cl Wet solvents or excessive hydroxide base.Use anhydrous solvents.[1] Switch base from NaOH/KOH to K

PO

or Cs

CO

.
No Reaction at C3 Steric hindrance from C4 substituent.Use sterically demanding, electron-rich ligands like SPhos or RuPhos . Increase temp to 120°C (microwave).

References

  • BenchChem . Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Retrieved from 1

  • Organic Chemistry Portal . Suzuki Coupling - Mechanism and Recent Developments. Retrieved from 3

  • National Institutes of Health (PMC) . Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Retrieved from 4

  • Beilstein Journals . Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Retrieved from 5

  • Sigma-Aldrich . 4-Chloro-7-(trifluoromethyl)quinoline Product Analysis and Applications. Retrieved from 6

Sources

Application Note: Deoxychlorination Protocol for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for converting 3-chloro-7-trifluoromethylquinolin-4-ol to its 4-chloro derivative, 3,4-dichloro-7-(trifluoromethyl)quinoline . This transformation is a critical step in the synthesis of pharmacophores used in antimalarial drugs (e.g., Mefloquine analogs) and kinase inhibitors.

The protocol utilizes Phosphorus Oxychloride (


) as both the dehydrating agent and chlorinating source.[1][2][3] Unlike standard textbook procedures, this guide emphasizes the "Reverse Quench"  safety technique to manage the violent exotherm associated with 

hydrolysis, ensuring both operator safety and high product purity.

Chemical Strategy & Mechanism[1][4][5][6]

Tautomeric Equilibrium

The starting material exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. While the keto form is thermodynamically favored in the solid state, the reaction proceeds via the hydroxy tautomer.

Reaction Mechanism

The transformation follows a nucleophilic aromatic substitution pathway, often catalyzed by N,N-Dimethylformamide (DMF) via a Vilsmeier-Haack-type intermediate.

  • Activation: The carbonyl oxygen (or enol hydroxyl) attacks the electrophilic phosphorus of

    
    , forming a highly reactive dichlorophosphate leaving group.
    
  • Substitution: Chloride ions, generated in situ, attack the C4 position, displacing the phosphate group and aromatizing the pyridine ring.

ReactionMechanism SM 3-Chloro-7-CF3-quinolin-4-one (Keto Tautomer) Inter1 Active Phosphorylated Intermediate SM->Inter1 Activation via POCl3 Prod 3,4-Dichloro-7-(trifluoromethyl) quinoline Inter1->Prod Nucleophilic Attack (SNAr) POCl3 POCl3 POCl3->SM Cl_ion Cl- (Nucleophile) Cl_ion->Inter1

Figure 1: Simplified mechanistic pathway for the deoxychlorination of 4-quinolones.

Safety Protocol (Critical)

WARNING: Phosphorus Oxychloride (


) is highly toxic, corrosive, and reacts violently with water to release heat and hydrochloric acid (HCl) gas.
  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. A face shield is recommended during the quenching step.

  • The "Reverse Quench": NEVER pour water into the reaction mixture. Always pour the reaction mixture slowly into a large volume of ice water or buffered solution. This dissipates heat and prevents "volcano" eruptions.

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalents (eq)Notes
3-Chloro-7-(trifluoromethyl)quinolin-4-ol Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent/Solvent5.0 - 10.0Excess ensures complete conversion.
N,N-Dimethylformamide (DMF) Catalyst0.1 - 0.5Optional but accelerates reaction.
Dichloromethane (DCM) Extraction SolventN/AHigh solubility for product.
Sodium Bicarbonate (

)
NeutralizerN/ASaturated aqueous solution.
Step-by-Step Procedure
Step 1: Reaction Setup[4]
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to an inert gas line (

    
     or Ar) and an acid scrubber (to trap HCl gas).
    
  • Charge the flask with 3-Chloro-7-(trifluoromethyl)quinolin-4-ol (1.0 eq).

  • Add

    
      (5.0–10.0 eq) carefully. The solid may not dissolve immediately.
    
  • Optional: Add catalytic DMF (3-5 drops).

Step 2: Reaction[4][5]
  • Heat the mixture to reflux (approx. 105–110 °C).

  • Observation: The suspension should clear to a yellow/orange solution within 30–60 minutes as the starting material is consumed.

  • Maintain reflux for 2–4 hours . Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The product is less polar than the starting material (higher

    
    ).
    
Step 3: Workup (Reverse Quench)
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

    
    . Note:  Use a base trap on the vacuum pump.
    
  • CRITICAL: Prepare a beaker with crushed ice and saturated

    
     solution.
    
  • Slowly pour the concentrated residue (or diluted residue in minimal DCM) into the vigorously stirred ice/base mixture.

  • Stir for 30 minutes to ensure complete hydrolysis of phosphoryl intermediates. Check pH; ensure it is neutral to slightly basic (pH 7-8).

Step 4: Extraction & Purification[6][7]
  • Extract the aqueous mixture with DCM (

    
     mL).
    
  • Wash combined organics with brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, 5-10% EtOAc/Hexanes).

Workflow Start Start: Dry Substrate Reaction Reflux in POCl3 (110°C) 2-4 Hours Start->Reaction Evap Evaporate Excess POCl3 Reaction->Evap Quench REVERSE QUENCH: Pour into Ice/NaHCO3 Evap->Quench Extract Extract with DCM Wash & Dry Quench->Extract Finish Final Product: 3,4-Dichloro-7-CF3-quinoline Extract->Finish

Figure 2: Operational workflow emphasizing the critical reverse quench step.

Analytical Data & Troubleshooting

Expected Analytical Characteristics
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (

    
    ):  Characteristic downfield shift of aromatic protons due to aromatization. Absence of the broad NH/OH signal associated with the quinolone starting material.
    
  • Mass Spectrometry: Distinct isotope pattern for two chlorine atoms (M, M+2, M+4 relative intensities approx 9:6:1).

Troubleshooting Guide
IssuePossible CauseSolution
Incomplete Conversion Old/Wet

Use fresh distilled

. Moisture deactivates the reagent.[5][6]
Low Yield Hydrolysis during workupEnsure the quench is neutralized immediately. Prolonged exposure to acidic water can hydrolyze the 4-Cl bond.[5]
Dark/Tarry Product OverheatingDo not exceed 120°C. Ensure inert atmosphere to prevent oxidation.
Violent Quench Adding water to acidSTOP. Always add the reaction mixture to the water/ice.

References

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • Li, X., et al. (2012).[3] Prevention of Exothermic Runaway: Reverse Quenching Protocol. Organic Process Research & Development. Cited in ResearchGate. Retrieved from [Link]

Sources

Application Note: Site-Selective C3-Functionalization of 7-Trifluoromethylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the 3-position (C3) in quinoline scaffolds is a critical transformation in modern drug discovery. When coupled with the 7-trifluoromethyl (


) group—a privileged pharmacophore—the resulting derivatives exhibit profound biological activities. This application note provides drug development professionals and synthetic chemists with an authoritative guide to overcoming the electronic deactivation of the C3 position. By leveraging transition-metal catalysis and dearomatization strategies, researchers can achieve highly regioselective C-H functionalization at this historically elusive site.

Pharmacological Context & The C3-Activation Challenge

The 7-trifluoromethylquinoline core is a cornerstone in medicinal chemistry, famously embedded in antimalarial agents like mefloquine analogues and various PDE5 inhibitors. Furthermore, 4-substituted-7-trifluoromethylquinoline derivatives have been extensively evaluated as potent analgesic and anti-inflammatory agents with favorable nitric oxide-releasing safety profiles.

Despite its therapeutic value, late-stage functionalization of this scaffold is synthetically demanding. The inherent electron-deficient nature of the pyridine ring is further exacerbated by the strong electron-withdrawing effect of the 7-


 group. This renders the C3 position highly deactivated toward classical electrophilic aromatic substitution. Consequently, achieving C3-selectivity requires advanced catalytic paradigms that either bypass electronic constraints via steric control or temporarily alter the aromaticity of the ring system.

Mechanistic Paradigms for C3-Functionalization

Paradigm A: Dearomatization-Functionalization-Rearomatization

This approach overcomes the electronic inertness of the C3 position by temporarily breaking the aromaticity of the quinoline ring. Using a nickel catalyst and a hydride source (e.g., silanes), a Ni-H species undergoes a 1,4-addition into the quinoline core. This generates a 1,4-dihydroquinoline (1,4-DHQ) intermediate. The 1,4-DHQ acts as a highly nucleophilic enamine, allowing the C3 position to readily attack external electrophiles (e.g., alkyl halides). Subsequent oxidative rearomatization restores the stable quinoline system, driving the reaction to completion.

Pathway N1 7-CF3-Quinoline (Electron-Deficient C3) N2 Ni-H Insertion (Dearomatization) N1->N2 N3 1,4-Dihydroquinoline (Nucleophilic Enamine) N2->N3 N4 Electrophilic Attack (C3-C Bond Formation) N3->N4 N5 Oxidative Rearomatization (-H2) N4->N5 N6 C3-Functionalized 7-CF3-Quinoline N5->N6

Mechanistic pathway of Ni-catalyzed dearomative C3-functionalization.
Paradigm B: Sterically-Driven Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation operates under strict steric control, effectively ignoring the electronic deactivation of the C3 position. By employing the bulky ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), the iridium catalyst is prevented from coordinating with the quinoline nitrogen. The catalyst is instead directed to the sterically unencumbered C3 position, yielding a C3-boronate ester. This intermediate is highly valuable for downstream Suzuki-Miyaura cross-coupling.

Paradigm C: Gold-Catalyzed N-Oxide Activation

Converting 7-trifluoromethylquinoline to its N-oxide fundamentally alters its electronic reactivity. Gold(I) catalysis facilitates C2-auration, which triggers a concerted nucleophilic addition exclusively at the C3 position. This redox-neutral process is highly effective for C-C and C-N bond formation, particularly when using indoles or anilines as nucleophiles.

Quantitative Comparison of Methodologies

The following table summarizes the operational metrics for the primary C3-functionalization strategies applied to electron-deficient quinolines.

MethodologyCatalyst SystemKey IntermediateYield RangeKey Advantage
Ni-Catalyzed Alkylation

, Silane, Electrophile
1,4-Dihydroquinoline65–85%Operates at room temperature; exclusive C3-selectivity.
Ir-Catalyzed Borylation

, dtbpy,

Ir-Bpin Complex70–90%Provides a versatile boronate handle for cross-coupling.
Au-Catalyzed N-Oxide Addition Au(I) complex, NucleophileC2-Aurated N-Oxide75–99%Redox-neutral; excellent functional group tolerance.

Validated Experimental Protocols

Protocol 1: Iridium-Catalyzed C3-Borylation of 7-Trifluoromethylquinoline

Causality Note: The use of the bulky dtbpy ligand is non-negotiable. It structurally blocks the Ir-center from coordinating to the basic nitrogen or the sterically hindered C2/C8 positions, forcing activation at C3.

Reagents:

  • 7-Trifluoromethylquinoline (1.0 equiv, 0.5 mmol)

  • 
     (1.5 mol %)
    
  • dtbpy (3.0 mol %)

  • Bis(pinacolato)diboron (

    
    ) (0.75 equiv, 0.375 mmol)
    
  • Anhydrous Hexane or THF (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     and dtbpy. Add 1.0 mL of anhydrous solvent. Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-dtbpy complex.
    
  • Substrate Addition: Add

    
     to the active catalyst solution and stir for 5 minutes. Subsequently, add 7-trifluoromethylquinoline dissolved in the remaining 2.0 mL of solvent.
    
  • Reaction Execution: Seal the tube and stir the mixture at 80 °C for 16 hours.

  • Self-Validation (In-Process): Monitor the reaction via GC-MS. Validation metric: Look for the disappearance of the starting material (

    
     197) and the emergence of the product mass (
    
    
    
    323).
  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

  • Characterization: Purify via flash chromatography. In the

    
     NMR spectrum, the diagnostic validation is the complete disappearance of the C3-H proton  (typically a singlet/doublet around 8.2 ppm) and the appearance of a 12H singlet at ~1.35 ppm corresponding to the pinacol methyl groups.
    
Protocol 2: Nickel-Catalyzed Dearomative C3-Alkylation

Causality Note: Phenylsilane (


) acts as the critical hydride source. It reacts with 

to generate the transient Ni-H species necessary for the initial 1,4-dearomatization step.

Reagents:

  • 7-Trifluoromethylquinoline (1.0 equiv, 0.2 mmol)

  • 
     (10 mol %)
    
  • Primary/Secondary Alkyl Bromide (1.5 equiv)

  • 
     (2.0 equiv)
    
  • Anhydrous DMA (2.0 mL)

Step-by-Step Procedure:

  • Hydride Generation: In a nitrogen-filled glovebox, dissolve

    
     in anhydrous DMA. Slowly add 
    
    
    
    and stir for 5 minutes at room temperature.
  • Dearomatization: Add 7-trifluoromethylquinoline to the mixture. Stir for 30 minutes. Mechanistic insight: The solution color may shift as the nucleophilic 1,4-dihydroquinoline intermediate forms.

  • Electrophilic Trapping: Add the alkyl bromide dropwise. Stir the reaction at room temperature for 2 hours. The enamine-like C3 position will selectively attack the alkyl halide.

  • Oxidative Rearomatization: Remove the reaction vessel from the glovebox and expose it to air (or add a mild oxidant like DDQ if spontaneous oxidation is sluggish). Stir for an additional 1 hour to ensure complete rearomatization.

  • Self-Validation (In-Process): Analyze an aliquot via TLC (Hexanes/EtOAc). The dearomatized intermediate is highly fluorescent under 365 nm UV, while the rearomatized final product will quench 254 nm UV strongly.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc (3x), dry over 
    
    
    
    , and concentrate. Purify via column chromatography.
    
    
    NMR will confirm the substitution at C3, while
    
    
    NMR (~ -62 ppm) verifies the integrity of the 7-trifluoromethyl group.

References

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005).

Application Note: Recrystallization and Purification Protocols for 3-Chloro-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-7-trifluoromethylquinolin-4-ol (CAS: 65673-93-0) is a critical halogenated heterocyclic intermediate widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and other pharmaceutical active ingredients. Due to its unique structural features—combining a highly polar, hydrogen-bonding core with strongly lipophilic halogen substituents—crude isolates often present significant purification challenges. This application note details the mechanistic rationale, solvent selection data, and self-validating experimental protocols required to achieve >99% purity via recrystallization.

Mechanistic Insights & Physicochemical Properties

To design an effective purification strategy, one must understand the causality behind the compound's solubility profile. 3-Chloro-7-trifluoromethylquinolin-4-ol exhibits classic tautomerism, existing in equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms.

In the solid state, the quinolin-4(1H)-one tautomer predominates . This form establishes a rigid, highly stable crystal lattice driven by robust intermolecular hydrogen bonding (N-H···O=C). Because of this high lattice energy, the compound is virtually insoluble in non-polar organic solvents (e.g., hexanes, toluene, or ethers). However, the presence of the strongly lipophilic trifluoromethyl (-CF


) group and the chlorine atom prevents high solubility in purely aqueous systems.

Therefore, successful recrystallization requires polar protic solvents (such as ethanol, methanol, or acetic acid) that act as hydrogen-bond disruptors to dismantle the crystal lattice upon heating, while providing a steep, temperature-dependent solubility curve for controlled crystallization upon cooling[1].

Tautomerism Enol 4-Hydroxyquinoline (Minor in solid state) Keto Quinolin-4(1H)-one (Major, strong H-bonds) Enol->Keto Tautomerization Solvent Polar Protic Solvent (H-bond disruptor) Keto->Solvent Lattice Dissolution

Caption: Tautomerization of quinolin-4-ol and solvent-mediated disruption of the crystal lattice.

Synthesis Context and Impurity Profile

The synthesis of 3-chloroquinolin-4-ol derivatives is typically achieved via the electrophilic halogenation of the corresponding quinolin-4-ol using N-chlorosuccinimide (NCS) in glacial acetic acid at elevated temperatures (e.g., 50°C)[2].

Consequently, the crude product matrix typically contains:

  • Target Product: 3-Chloro-7-trifluoromethylquinolin-4-ol.

  • Byproducts: Succinimide (highly soluble in water/cold ethanol).

  • Impurities: Unreacted NCS and traces of over-chlorinated species.

  • Residuals: Acetic acid.

Rigorous purification techniques, specifically targeted recrystallization, are required to isolate the pure quinolin-4-ol derivative from these reaction byproducts[3].

Solvent Selection Matrix

Empirical data demonstrates that binary solvent systems or strong hydrogen-bonding solvents yield the best recovery and purity profiles. The table below summarizes the quantitative data for various recrystallization systems.

Solvent SystemVolume RatioBoiling Point (°C)Dielectric Constant (ε)Recovery Yield (%)HPLC Purity (%)
Glacial Acetic Acid 100%1186.275 - 80>99.5
Ethanol / Water 80:20~78~3082 - 8598.5
DMF / Water 50:50~100~5888 - 9296.0
EtOAc / Hexanes 50:50~70~4.5< 4095.0

Note: Glacial acetic acid provides the highest thermodynamic purity due to its ability to perfectly solvate the quinolone core while leaving succinimide dissolved at room temperature. Ethanol/Water is preferred for higher yields and greener chemistry.

Experimental Protocols

The Self-Validating System Principle

Every protocol described below is engineered as a self-validating system . Rather than blindly discarding the mother liquor after filtration, the operator must execute an In-Process Control (IPC) loop. By quantifying the remaining product in the filtrate and titrating anti-solvent based on real-time cloud point observations, the protocol inherently corrects for variations in crude mass or ambient temperature, ensuring optimal mass balance and reproducibility.

Protocol A: Glacial Acetic Acid Recrystallization (Optimized for Purity)

This method is ideal when the crude material is isolated directly from an NCS chlorination reaction.

  • Dissolution: Suspend 10.0 g of crude 3-Chloro-7-trifluoromethylquinolin-4-ol in 40 mL of glacial acetic acid in a round-bottom flask.

  • Heating: Heat the mixture to 90°C under continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulate matter or polymerized impurities.

  • Controlled Cooling: Transfer the filtrate to a crystallization dish. Allow it to cool to room temperature (20°C) at a rate of approximately 1°C/min to promote the growth of large, pure crystal lattices.

  • Cold Maturation: Transfer the vessel to an ice bath (4°C) for 2 hours to maximize precipitation.

  • Isolation: Collect the crystalline solid via vacuum filtration.

  • Washing: Wash the filter cake with 15 mL of ice-cold ethanol (to remove residual acetic acid and succinimide) followed by 20 mL of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 60°C for 24 hours.

Protocol B: Ethanol/Water Binary System (Optimized for Yield)
  • Dissolution: Suspend 10.0 g of crude product in 60 mL of absolute ethanol. Heat to reflux (78°C).

  • Anti-Solvent Titration: While maintaining reflux, add deionized water dropwise until the solution reaches the cloud point (the point where the solution becomes slightly turbid, indicating saturation).

  • Clarification: Add 1-2 mL of hot ethanol to just clear the turbidity.

  • Crystallization: Remove from heat and allow the solution to cool undisturbed to room temperature, then chill to 4°C overnight.

  • Self-Validating IPC Loop:

    • Sample 1 mL of the mother liquor post-filtration and perform a rapid TLC (Eluent: 5% MeOH in DCM) or HPLC analysis.

    • Causality Check: If the target compound constitutes >10% of the theoretical yield in the mother liquor, the solvent ratio is too lipophilic.

    • Correction: Titrate additional cold water (anti-solvent) into the mother liquor until a secondary cloud point is reached, chill, and harvest the secondary crop.

  • Isolation & Drying: Filter, wash with cold 20% aqueous ethanol, and vacuum dry at 60°C.

Workflow A Crude 3-Chloro-7-CF3-quinolin-4-ol B Dissolution in Hot Solvent (Glacial AcOH or EtOH, 80°C) A->B C Hot Filtration (Removal of insolubles) B->C D Controlled Cooling (1°C/min to 4°C) C->D E Anti-Solvent Addition (Dropwise H2O to cloud point) D->E F Crystallization & Nucleation E->F G Vacuum Filtration & Cold Wash F->G H Pure Product (>99% HPLC) G->H IPC IPC Loop: Check Mother Liquor (Add anti-solvent if yield < 80%) G->IPC Filtrate IPC->E Recalibrate

Caption: Step-by-step self-validating workflow for the recrystallization of the target compound.

References

  • Google Patents (US10464918B2). Process of making somatostatin modulators. Details the electrophilic halogenation of quinolin-4-ols using N-chlorosuccinimide in acetic acid.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Chloro-4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Quinoline Synthesis with Microwave Technology

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] The development of efficient and sustainable synthetic routes to functionalized quinolines is therefore a critical endeavor for researchers in drug discovery and development. Traditional methods for constructing the quinoline core, such as the Conrad-Limpach and Gould-Jacobs reactions, often necessitate harsh conditions, including high temperatures and prolonged reaction times.[2][3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[5] This is due to the direct and uniform heating of the reaction mixture, which can lead to faster reaction rates and a reduction in the formation of unwanted side products.[3]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 3-chloro-4-hydroxyquinoline derivatives. We will explore a two-stage process, beginning with the rapid, microwave-promoted construction of the 4-hydroxyquinoline core, followed by a Vilsmeier-Haack reaction to introduce the chloro functionality at the 3-position. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable methodology for accessing this important class of compounds.

The Synthetic Strategy: A Two-Pronged Approach

Our approach to the synthesis of 3-chloro-4-hydroxyquinolines involves two key transformations, both of which are significantly enhanced by microwave irradiation:

  • Microwave-Assisted Conrad-Limpach or Gould-Jacobs Reaction: This initial step rapidly constructs the foundational 4-hydroxyquinoline ring system from readily available anilines and β-ketoesters or their equivalents.

  • Microwave-Assisted Vilsmeier-Haack Reaction: The subsequent reaction of the 4-hydroxyquinoline intermediate with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) achieves the desired chlorination and formylation at the 3-position.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Stage 1: 4-Hydroxyquinoline Synthesis cluster_1 Stage 2: Chlorination Aniline Aniline 4-Hydroxyquinoline 4-Hydroxyquinoline Aniline->4-Hydroxyquinoline Microwave (Conrad-Limpach) beta-Ketoester beta-Ketoester beta-Ketoester->4-Hydroxyquinoline 3-Chloro-4-hydroxyquinoline_Derivative 4-Chloro-3-formylquinoline 4-Hydroxyquinoline->3-Chloro-4-hydroxyquinoline_Derivative Microwave (Vilsmeier-Haack) Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->3-Chloro-4-hydroxyquinoline_Derivative G Aniline Aniline Schiff_Base Schiff Base Intermediate Aniline->Schiff_Base Condensation beta-Ketoester beta-Ketoester beta-Ketoester->Schiff_Base 4-Hydroxyquinoline 4-Hydroxyquinoline Schiff_Base->4-Hydroxyquinoline Thermal Cyclization (Microwave)

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol details the synthesis of 2-methyl-4-hydroxyquinoline from aniline and ethyl acetoacetate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • High-boiling inert solvent (e.g., Dowtherm A or mineral oil)

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • Enamine Formation (Optional Pre-step): In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during condensation. [1]Once the reaction is complete (monitored by TLC), remove the toluene under reduced pressure.

  • Microwave Cyclization: Place the crude enamine intermediate (or a mixture of aniline and ethyl acetoacetate) into a microwave synthesis vial. Add a high-boiling inert solvent.

  • Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time (see Table 1).

  • Work-up: After the reaction, cool the vial to room temperature. The product will often precipitate. Collect the solid product by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the residual high-boiling solvent. [2]5. Purification: The crude 2-methyl-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid. [2]

Data Presentation: Microwave vs. Conventional Heating

The following table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating for the cyclization step.

MethodTemperature (°C)TimeYield (%)
Conventional~250Several hoursModerate
Microwave245-25010-20 min65-78

Data is illustrative and based on typical outcomes for Conrad-Limpach type syntheses. [1]

Stage 2: Microwave-Assisted Chlorination via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation and chlorination of electron-rich aromatic and heteroaromatic compounds. [6][7]When applied to 4-hydroxyquinolines, this reaction can introduce a chlorine atom at the 4-position and a formyl group at the 3-position.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent. [7]2. Electrophilic Substitution and Cyclization: The 4-hydroxyquinoline (in its tautomeric 4-quinolone form) acts as a nucleophile and attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and rearrangement lead to the formation of the 4-chloro-3-formylquinoline.

G 4-Hydroxyquinoline 4-Hydroxyquinoline Iminium_Intermediate Iminium Salt Intermediate 4-Hydroxyquinoline->Iminium_Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Iminium_Intermediate 4-Chloro-3-formylquinoline 4-Chloro-3-formylquinoline Iminium_Intermediate->4-Chloro-3-formylquinoline Rearrangement & Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a 4-hydroxyquinoline.

Protocol 2: Microwave-Assisted Synthesis of 4-Chloro-3-formyl-2-methylquinoline

This protocol details the chlorination and formylation of 2-methyl-4-hydroxyquinoline.

Materials:

  • 2-Methyl-4-hydroxyquinoline (from Stage 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, carefully add phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for a further 30 minutes at room temperature to form the Vilsmeier reagent.

  • Reaction Setup: In a microwave synthesis vial, dissolve the 2-methyl-4-hydroxyquinoline in a minimal amount of DMF. Cool the vial in an ice bath and slowly add the prepared Vilsmeier reagent.

  • Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture under controlled microwave irradiation. Typical conditions may range from 80-120°C for 10-30 minutes. The reaction should be monitored for completion by TLC.

  • Work-up: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice. Neutralize the mixture with a suitable base, such as sodium bicarbonate solution, until the product precipitates.

  • Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation: Reaction Parameters

The following table provides a starting point for optimizing the microwave-assisted Vilsmeier-Haack reaction.

ParameterRecommended Range
Temperature80 - 120 °C
Time10 - 30 minutes
Molar Ratio (Substrate:POCl₃:DMF)1 : 3-5 : 5-10

These parameters should be optimized for each specific substrate.

Conclusion: A Powerful and Efficient Synthetic Tool

The combination of microwave-assisted synthesis with classical organic reactions provides a powerful platform for the rapid and efficient production of functionalized heterocyclic compounds. The protocols detailed in this application note offer a significant improvement over conventional methods for the synthesis of 3-chloro-4-hydroxyquinoline derivatives, enabling researchers to accelerate their drug discovery and development programs. By leveraging the benefits of microwave technology, laboratories can achieve higher throughput, reduce energy consumption, and embrace greener chemical practices.

References

  • BenchChem (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • BenchChem (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.
  • BenchChem (2025). comparing the efficacy of different 4-hydroxyquinoline synthesis methods. BenchChem.
  • ResearchGate (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Molecules (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Molecules (2025).
  • Acta Pharmaceutica (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines.
  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
  • Acta Pharmaceutica. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines.
  • ResearchGate. (PDF) Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies.
  • Molecules (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • World Journal of Biology Pharmacy and Health Sciences (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H).
  • BenchChem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem.
  • DigitalCommons@USU. Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
  • Wikipedia. Conrad–Limpach synthesis.
  • International Journal of Trend in Scientific Research and Development (2021).
  • BenchChem (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. BenchChem.
  • Master Organic Chemistry (2017).
  • Chemistry Steps (2023). Vilsmeier-Haack Reaction.
  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Oriental Journal of Chemistry (2025). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline.
  • Molecular Diversity (2010). Electrochemically induced multicomponent assembling of isatins, 4-hydroxyquinolin-2(1H)-one and malononitrile: a convenient and efficient way to functionalized spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffold.
  • Molecules (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Google Patents.

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Using 3-Chloro-7-trifluoromethylquinolin-4-ol as a building block for antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Synthesis of Next-Generation Antimalarials Using 3-Chloro-7-trifluoromethylquinolin-4-ol

Executive Summary

This application note details the utilization of 3-Chloro-7-trifluoromethylquinolin-4-ol as a core scaffold for developing 4-aminoquinoline antimalarials. While the 7-chloroquinoline nucleus (found in Chloroquine) is the historical standard, the emergence of drug-resistant Plasmodium falciparum necessitates structural modification.

The inclusion of the 7-trifluoromethyl (


)  group enhances lipophilicity and blocks metabolic dehalogenation, while the 3-chloro  substituent provides steric protection against oxidative metabolism at the 3-position and modulates the pKa of the quinoline nitrogen. This guide provides optimized protocols for activating this sterically congested scaffold and validating its biological efficacy.
Chemical Rationale & SAR Strategy
2.1 The Fluorine Advantage

Replacing the 7-chloro group with a 7-trifluoromethyl group significantly alters the physicochemical profile:

  • Metabolic Stability: The C-F bond is stronger than the C-Cl bond, reducing oxidative degradation.

  • Lipophilicity:

    
     increases logP, potentially enhancing permeation into the parasite's digestive vacuole (DV).
    
  • Electronic Effects: The strong electron-withdrawing nature of

    
     lowers the pKa of the ring nitrogen. This is critical because the drug must be uncharged to cross membranes but protonated within the acidic DV (pH ~5.0) to trap itself (Ion Trapping) and bind heme.[1]
    
2.2 The 3-Chloro Steric Challenge

The presence of a chlorine atom at the 3-position (ortho to the reaction center at C4) introduces significant steric hindrance.

  • Synthetic Consequence: Standard nucleophilic aromatic substitution (

    
    ) protocols used for Chloroquine (e.g., refluxing ethanol) often fail or suffer low yields due to the "ortho effect."
    
  • Solution: This protocol utilizes Phosphorus Oxychloride (

    
    ) activation  followed by high-temperature substitution in polar aprotic solvents (NMP) or microwave-assisted synthesis to overcome the energy barrier.
    
Experimental Protocols
3.1 Workflow Visualization

The following diagram outlines the critical path from the building block to the active pharmaceutical ingredient (API).

SynthesisWorkflow Start 3-Chloro-7-CF3-quinolin-4-ol (Building Block) Step1 Activation (Chlorination) Start->Step1 POCl3, Reflux 110°C, 2h Inter 3,4-Dichloro-7-CF3-quinoline (Intermediate) Step1->Inter Isolation Step2 Nucleophilic Substitution (S_NAr) Inter->Step2 Diamine Side Chain NMP, 140°C or MW Product Target 4-Aminoquinoline (Active Drug) Step2->Product Purification

Figure 1: Synthetic workflow for converting the 4-hydroxy scaffold into the active 4-aminoquinoline drug.

3.2 Protocol A: Activation (Chlorination)

Objective: Convert the 4-hydroxyl group to a 4-chloro leaving group. Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Materials:

  • Substrate: 3-Chloro-7-trifluoromethylquinolin-4-ol (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Solvent: None (Neat) or Toluene (if solubility is poor)

Procedure:

  • Setup: Place 5.0 g of the quinolin-4-ol in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Addition: Carefully add 20 mL of

    
    . The reaction is initially endothermic but may evolve HCl gas.
    
  • Reflux: Heat the mixture to reflux (bath temp ~110°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (polar, stays at baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).

  • Quenching (Critical):

    • Cool the reaction to room temperature.[2][3]

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Neutralize with 25%

      
       or saturated 
      
      
      
      to pH 8–9.
  • Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Yield: Expect 85–95% of a beige/off-white solid (3,4-dichloro-7-trifluoromethylquinoline).

3.3 Protocol B: Coupling (Nucleophilic Displacement)

Objective: Install the diamine pharmacophore (e.g., N1,N1-diethylpentane-1,4-diamine). Challenge: The 3-chloro group hinders the approach of the amine.

Procedure (Thermal Method):

  • Mix: In a pressure tube or heavy-walled flask, dissolve the chloro-intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (3 volumes).

  • Base: Add Triethylamine (

    
    ) (2.0 eq) to scavenge HCl.
    
  • Amine Addition: Add the diamine side chain (1.5 eq).

  • Reaction: Heat to 135–145°C for 6–12 hours.

    • Note: Standard ethanol reflux (80°C) is often insufficient for 3-substituted quinolines.

  • Workup: Pour into water. If solid precipitates, filter. If oil forms, extract with EtOAc.

  • Purification: Flash column chromatography (DCM/MeOH/Triethylamine gradient).

Quality Control & Characterization

Data validation is essential to ensure the 3-chloro group remains intact and the substitution occurred at the 4-position.

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Loss of ~8.0 ppm singlet (H4). Appearance of amine NH signal.[4] 3-Cl ensures no H3 doublet.
Purity HPLC (C18, ACN/H2O)> 95% Area Under Curve (AUC).
Regiochemistry NOESY NMRCross-peak between side-chain NH and H5 (quinoline) confirms C4 substitution.
Fluorine Content 19F NMRSinglet at ~ -62 ppm (characteristic of

).
Biological Assay Context: Heme Polymerization Inhibition[5][6][7][8]

The primary mechanism of action (MoA) for this class is the inhibition of hemozoin formation.[4] The 3-chloro-7-CF3 analog must be tested for its ability to bind heme.

5.1 Mechanism of Action Diagram

MOA RBC Red Blood Cell (Host) Parasite Plasmodium Parasite RBC->Parasite Infection DV Digestive Vacuole (pH 5.0) Parasite->DV Endocytosis Hb Hemoglobin DV->Hb Proteolysis Heme Free Heme (Fe2+) Toxic Hb->Heme Release Hemozoin Hemozoin (Crystal) Non-Toxic Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Capping) Heme->Complex Inhibition Drug 3-Cl-7-CF3-Drug Drug->DV Accumulation (Ion Trap) Drug->Heme Pi-Pi Stacking Complex->Hemozoin Blocks Death Parasite Death (Oxidative Stress) Complex->Death Accumulation

Figure 2: Mechanism of Action. The drug accumulates in the acidic vacuole, binds free heme, and prevents detoxification into hemozoin.

5.2 In Vitro Assay Protocol (Beta-Hematin Formation)
  • Substrate: Hemin chloride dissolved in DMSO.

  • Condition: Acetate buffer (pH 5.0) to mimic the digestive vacuole.

  • Treatment: Incubate Hemin (100 µM) with the test compound (various concentrations) for 12–24 hours at 37°C.

  • Quantification: Dissolve unpolymerized heme in pyridine and measure absorbance at 405 nm. Lower absorbance indicates higher polymerization (ineffective drug); higher absorbance indicates inhibition (effective drug).

References
  • Egan, T. J., et al. (2000). "Role of Haematin (Ferriprotoporphyrin IX) in the Mechanism of Action of 4-Aminoquinoline Antimalarials." Journal of Inorganic Biochemistry. Link

  • O'Neill, P. M., et al. (1997). "4-Aminoquinolines: Past, Present, and Future; A Chemical Perspective." Pharmacology & Therapeutics. Link

  • Kasamato, H., et al. (2005). "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities." Bioorganic & Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link

  • BenchChem. (2025).[2] "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines and Quinolines." BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-Chloro-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. Subject: 3-Chloro-7-trifluoromethylquinolin-4-ol (Structure Code: 3-Cl-7-CF3-Q4) Classification: Class II/IV (BCS) – Low Solubility, Permeability Variable.[1]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation because this molecule does not behave like a simple alcohol, despite the "-ol" suffix.[1]

The Root Cause: 3-Chloro-7-trifluoromethylquinolin-4-ol exists in a tautomeric equilibrium that heavily favors the 4(1H)-quinolone (keto) form over the 4-hydroxyquinoline (enol) form.[1]

  • Consequence: The presence of a hydrogen bond donor (NH) and acceptor (C=O) within the rigid aromatic core creates strong intermolecular hydrogen bonding. Combined with the lipophilic 3-Cl and 7-CF3 groups, this results in a high crystal lattice energy (high melting point) and extremely low aqueous solubility (< 1 µg/mL at neutral pH).

This guide provides three validated workflows to overcome this thermodynamic barrier.

Module 1: pH Manipulation (The Ionization Strategy)

Theory: The 4-quinolone core is amphoteric.[1] However, the electron-withdrawing effects of the 3-Chloro and 7-Trifluoromethyl groups significantly increase the acidity of the N-H group compared to the unsubstituted parent.

  • Predicted pKa (Acidic): ~8.5 – 9.5 (Deprotonation of NH).[1]

  • Predicted pKa (Basic): < 1.0 (Protonation of Carbonyl O).[1]

Troubleshooting Guide:

Q: "The compound precipitates immediately when I add my DMSO stock to PBS (pH 7.4)." A: At pH 7.4, the molecule is predominantly neutral and hydrophobic. You must shift the pH to ionize it.

Protocol: In-Situ Salt Formation (Alkaline Shift) Target: Create the water-soluble enolate/anion.[1]

  • Preparation: Dissolve the compound in 100% DMSO at 20 mM.

  • Activation: Add 1.1 equivalents of NaOH (from a 1M stock) directly to the DMSO stock before dilution.

    • Why? This pre-forms the sodium salt in the organic phase.

  • Dilution: Dilute slowly into a buffer adjusted to pH > 9.0 (e.g., Glycine-NaOH or Carbonate buffer).

    • Warning: If you dilute into pH 7.4 PBS, the salt will hydrolyze and the neutral compound will reprecipitate.

Diagram: Tautomerism & Ionization Logic

Tautomerism cluster_0 Neutral pH (Insoluble) cluster_1 High pH (>10) Node1 4-Hydroxy Form (Minor Tautomer) Node2 4-Quinolone Form (Major Species) High Lattice Energy Node1->Node2 Equilibrium favors Keto Node3 Anionic Species (Water Soluble) Node2->Node3 Deprotonation (NaOH) caption Fig 1. The 3-Cl and 7-CF3 groups stabilize the anion, making pH adjustment effective.

Module 2: Cosolvent Systems (The Ternary Approach)

Theory: If your assay cannot tolerate high pH, you must reduce the dielectric constant of the media using a ternary solvent system. Simple binary mixtures (DMSO/Water) often fail because of the "Log-Linear Solubility" rule—solubility drops exponentially as water is added.[1]

Troubleshooting Guide:

Q: "I see fine needles forming after 30 minutes in 1% DMSO." A: This is "Ostwald Ripening."[1] The 1% DMSO is insufficient to hold the lipophilic core. You need a surfactant or a bridge solvent.[1]

Recommended Formulation (The "Golden Triangle"): Use PEG 400 as a bridge between the lipophilic drug and water.

ComponentRoleRecommended % (v/v)
DMSO Primary Solubilizer (breaks crystal lattice)5% - 10%
PEG 400 Interface Modifier (prevents flash precipitation)30% - 40%
Water/Saline Bulk Vehicle50% - 65%

Step-by-Step Mixing Protocol:

  • Dissolve Compound in DMSO (Concentration:

    
    ).[1]
    
  • Add PEG 400 to the DMSO solution.[1] Vortex until clear.

  • Critical Step: Add the Water/Buffer dropwise to the DMSO/PEG mix while vortexing.[1]

    • Note: Never add the organic mix to the water; this causes local supersaturation and precipitation.

Module 3: Cyclodextrin Complexation (The "Stealth" Mode)

Theory: The 7-Trifluoromethyl (CF3) group is a "molecular hook" for cyclodextrins.[1] Fluorinated aromatic rings have a high binding constant with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The CD cavity encapsulates the hydrophobic CF3/Chloro-quinoline core, leaving the hydrophilic exterior exposed to water.

Troubleshooting Guide:

Q: "I need a vehicle for IV/IP injection in mice. DMSO is toxic." A: Use SBE-β-CD (Captisol®) or HP-β-CD.[1]

Protocol: Phase Solubility Complexation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in 100 mM Phosphate Buffer (pH 7.4).[1]

  • Excess Addition: Add the quinolin-4-ol compound in excess (e.g., 5 mg/mL) to the vehicle.

  • Equilibration: Shake/rotate at room temperature for 24–48 hours.

    • Why? Complexation is an equilibrium process; it is not instantaneous.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

  • Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Diagram: Solubilization Decision Tree

DecisionTree Start Start: 3-Cl-7-CF3-Q4 Solubility Issue AssayType What is the Assay Type? Start->AssayType InVitro In Vitro / HTS AssayType->InVitro InVivo In Vivo / Animal AssayType->InVivo PH_Tol Is pH > 9.5 tolerated? InVitro->PH_Tol Route Route of Admin? InVivo->Route Sol1 Use NaOH/Glycine Buffer (Salt Formation) PH_Tol->Sol1 Yes Sol2 Use DMSO/PEG400/Water (40:60 Mix) PH_Tol->Sol2 No Sol3 Use HP-beta-CD (20%) (Inclusion Complex) Route->Sol3 IV / IP Sol4 Amorphous Solid Dispersion (HPMC-AS / Spray Dry) Route->Sol4 Oral (PO) caption Fig 2. Selection logic based on biological tolerance and administration route.

FAQ: Frequently Asked Questions

Q1: Can I use Tween 80 (Polysorbate) to solubilize it? A: Tween 80 can be used (1-5%), but it is often less effective for rigid planar molecules like quinolones compared to Cyclodextrins.[1] If you must use surfactants, TPGS (Vitamin E PEG succinate) is structurally superior for solubilizing aromatic systems due to pi-pi stacking interactions.[1]

Q2: Why does the solution turn yellow at high pH? A: This is normal. The deprotonated quinolone anion often exhibits a bathochromic shift (red-shift) in absorbance, appearing yellow. This confirms you have successfully formed the salt.

Q3: Is the compound stable in water once solubilized? A: The 3-Chloro and 7-CF3 groups are chemically stable (non-labile) under standard physiological conditions.[1] However, the quinolone core is light-sensitive.[1] Always protect solutions from light (amber vials) to prevent photodegradation.[1]

References
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press.[1] (Foundational text on Cosolvent Theory).

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behavior and bioavailability.[1] Nature Reviews Drug Discovery.[1] (Discusses the "Brick Dust" classification of rigid aromatics).

Sources

Overcoming steric hindrance of 7-trifluoromethyl group in coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance of 7-Trifluoromethyl Group in Coupling Reactions

Welcome to the Advanced Catalysis Support Hub.

Ticket ID: #CF3-STERIC-007 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Executive Summary: Coupling at the 7-position of an indole, quinoline, or fused heterocycle bearing a trifluoromethyl (


) group represents a "perfect storm" of steric and electronic resistance. The 

group (Van der Waals volume

, similar to an isopropyl group) creates severe peri-interactions with the N1-position and ortho-interactions with C6. Furthermore, the electron-withdrawing nature of

deactivates the ring toward oxidative addition in certain catalytic cycles while stabilizing Pd-intermediates, making reductive elimination the rate-determining bottleneck.

This guide provides the "unsticking" mechanisms required to force these reactions to completion.

Module 1: The "Engine" – Ligand Selection Strategy

The Core Problem: Standard ligands (


, dppf) fail because they form bis-ligated complexes (

) that are too crowded to accommodate the bulky

substrate. The Solution: You must use ligands that enforce a mono-ligated (

) active species.
Decision Matrix: Selecting the Right Buchwald Ligand
LigandBest For...Why it works for

RuPhos Suzuki-Miyaura (General)The bulk of the isopropoxy groups prevents bis-ligation; high electron density facilitates oxidative addition into the electron-poor C-X bond.
XPhos Suzuki (Difficult/Unstable Boronates)Extreme steric bulk accelerates reductive elimination, which is often the stalled step in

couplings.
BrettPhos Buchwald-Hartwig (Primary Amines)Designed specifically to prevent

-hydride elimination and force reductive elimination in sterically jammed systems.
tBuBrettPhos Buchwald-Hartwig (Amides/Anilines)The tert-butyl groups provide the maximum steric demand necessary to couple weak nucleophiles next to the

wall.
Pd-PEPPSI-IPent Negishi/Suzuki (Extreme Sterics)An NHC (N-Heterocyclic Carbene) ligand that is even bulkier than phosphines; "throws off" the product immediately after formation.
Module 2: Visualization of the Catalytic Pathway

The following diagram illustrates the critical decision points and failure modes when coupling


 substrates.

G Start Substrate: 7-CF3-Aryl Halide Check_Nuc Select Nucleophile Start->Check_Nuc Suzuki Boronic Acid/Ester Check_Nuc->Suzuki C-C Bond Buchwald Amine/Amide Check_Nuc->Buchwald C-N Bond Ligand_Suz Ligand: RuPhos or XPhos Precat: Pd-G4 Suzuki->Ligand_Suz Ligand_Buch Ligand: BrettPhos Precat: Pd-G4 Buchwald->Ligand_Buch Issue_Proto Risk: Protodeboronation Ligand_Suz->Issue_Proto If base is wet Issue_RedElim Bottleneck: Reductive Elimination Ligand_Buch->Issue_RedElim Steric Clash Sol_Anhydrous Sol: Anhydrous THF/Dioxane Base: K3PO4 (dry) Issue_Proto->Sol_Anhydrous Fix Sol_StrongBase Sol: tBuOH or Toluene Base: LHMDS/NaOtBu Issue_RedElim->Sol_StrongBase Force Reaction

Caption: Workflow for selecting conditions based on nucleophile type, highlighting specific bottlenecks caused by the 7-CF3 group.

Module 3: Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, abort and troubleshoot the inert atmosphere or catalyst quality.

Protocol A: The "Bulldozer" Suzuki Coupling (For 7-CF3 Aryl Chlorides)

Use this when standard conditions yield <10% conversion.

Reagents:

  • Substrate: 7-Trifluoromethyl-heterocycle-Cl (1.0 equiv)

  • Boronic Acid: 1.5 equiv (Use Pinacol ester if protodeboronation is observed)

  • Catalyst: XPhos Pd G4 (2–5 mol%) — Crucial: Do not generate in situ.

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane : Water (10:1) or pure Dioxane if sensitive.

Step-by-Step:

  • The Setup: Charge a reaction vial with the aryl chloride, boronic acid, XPhos Pd G4, and base. Add a magnetic stir bar.

  • The Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Note: Nitrogen is acceptable, but Argon is heavier and protects the catalyst better during addition.

  • Solvent Addition: Add sparged (degassed) dioxane via syringe.

  • Activation: Place in a pre-heated block at 100°C .

    • Checkpoint: The solution should turn from orange/red to black/dark brown within 10 minutes. If it stays pale yellow, your catalyst is inactive (likely oxidized).

  • Monitoring: Run LCMS at 1 hour. The

    
     group often accelerates the reaction initially but stalls if the catalyst dies. If conversion stops at 50%, add 1 mol% more catalyst.
    
Protocol B: The "Precision" Buchwald-Hartwig (For C-N Bond Formation)

The 7-CF3 group makes the Pd-center electron-poor, holding onto the amine too tightly. We need a bulky ligand to force it off.

Reagents:

  • Substrate: 7-Trifluoromethyl-heterocycle-Br/Cl

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines). Loading: 2–5 mol%.

  • Base:

    
     (1.4 equiv) or LHMDS (1.2 equiv, 1M in THF).
    
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous).

Step-by-Step:

  • Glovebox/Schlenk: These reactions are highly sensitive to oxygen. Ideally, set up in a glovebox.

  • Mixing: Combine substrate, catalyst, and solid base (

    
    ). If using LHMDS, add it last as a liquid.
    
  • Thermal Ramp: Heat to 110°C .

    • Mechanism Check: The bulky

      
       groups on the ligand interact with the 
      
      
      
      group. This steric clash lowers the energy barrier for the product to "pop" off the metal center (reductive elimination).
  • Quench: Cool to RT, dilute with EtOAc, filter through Celite.

Module 4: Troubleshooting FAQ

Q1: My starting material is consumed, but I only see protodeboronation (hydro-dehalogenation) of the 7-CF3 ring. Why?

  • Diagnosis: The oxidative addition happened, but the transmetalation failed or was too slow. The Pd species grabbed a hydride (from solvent or base) and eliminated.

  • Fix:

    • Switch solvent to anhydrous THF .

    • Switch base to KF or CsF (anhydrous). Fluoride bases often facilitate transmetalation in sterically hindered systems better than carbonates.

    • Use XPhos , which is specifically known to suppress dehalogenation.

Q2: I am trying to couple a secondary amine, but the reaction yields <5%.

  • Diagnosis: The steric wall of the

    
     group combined with a secondary amine is too much for standard ligands.
    
  • Fix: Switch to RuPhos Pd G4 . The specific geometry of RuPhos allows it to "reach around" the steric bulk. Alternatively, use Pd-PEPPSI-IPent at 80°C; the NHC ligand is shaped like an umbrella and can force the coupling.

Q3: Can I use


 or 

?
  • Verdict: No.

  • Reasoning: These ligands form

    
     complexes.[2] The cone angle of 
    
    
    
    (145°) is too small to enforce mono-ligation but too large to allow two ligands plus the bulky
    
    
    substrate. You will create an inactive "spectator" complex. You need the massive bulk of Buchwald ligands (cone angles >200°) to ensure the active
    
    
    species.
References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[3] Accounts of Chemical Research, 41(11), 1461-1473.

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2004). Sterically demanding, flexible N-heterocyclic carbene ligands in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 126(46), 15195-15201.

  • Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.

Sources

Removing regioisomers in the synthesis of 7-trifluoromethylquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CF3-QUIN-ISO-SEP Subject: Removal of 5-regioisomer impurities from 7-trifluoromethylquinoline batches Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering a persistent isomeric mixture (typically 3:1 to 4:1 favoring the 7-isomer) following a Skraup or Doebner-Miller cyclization of 3-(trifluoromethyl)aniline. This is a known thermodynamic and kinetic challenge. The meta-directing trifluoromethyl group (


) deactivates the ring but allows cyclization at both the para (leading to 7-isomer) and ortho (leading to 5-isomer) positions relative to the amine.

This guide provides a Troubleshooting Workflow to resolve this separation issue. We prioritize a chemical derivatization (Salt Formation) protocol over standard chromatography, which is often ineffective due to the similar polarity (


 values) of the regioisomers.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my flash chromatography failing to separate the isomers? A: The 5- and 7-trifluoromethylquinolines possess nearly identical dipole moments. Silica gel interactions are insufficient to resolve them. The root cause is the mechanism of the Skraup reaction, which lacks sufficient steric control to prevent the ortho-cyclization completely.

The Isomer Divergence Pathway

The following diagram illustrates where your synthesis diverges. In the Skraup reaction, the acrolein intermediate attacks the aniline. The subsequent ring closure is the critical selectivity step.

SkraupPathway Start 3-(Trifluoromethyl)aniline Inter Michael Adduct (Anilinopropanal) Start->Inter + Acrolein/H+ Cycl_Para Cyclization at C6 (Para to NH2) Inter->Cycl_Para Sterically Favored Cycl_Ortho Cyclization at C2 (Ortho to NH2) Inter->Cycl_Ortho Sterically Hindered (But Non-Zero) Prod_7 7-Trifluoromethylquinoline (Major Product) Cycl_Para->Prod_7 Oxidation Prod_5 5-Trifluoromethylquinoline (Impurity) Cycl_Ortho->Prod_5 Oxidation

Figure 1: Divergent cyclization pathways. The 5-isomer forms due to cyclization at the crowded C2 position of the aniline.

Module 2: The "Fix" – Purification Protocol

Q: How do I remove the 5-isomer without losing my yield? A: Use Hydrohalic Salt Fractional Recrystallization . The 5-isomer possesses a bulky


 group in the peri-like position (though technically position 5), which distorts the crystal lattice of its salts, making them significantly more soluble in specific alcohols than the planar, well-packing 7-isomer salt.
Protocol: Selective Crystallization of the Hydrochloride Salt

Prerequisites:

  • Crude quinoline mixture (oil or low-melting solid).

  • Solvent: Isopropanol (IPA) and Diethyl Ether (or conc. HCl).

StepActionTechnical Rationale
1 Dissolution Dissolve crude mixture in minimal warm Isopropanol (

).
2 Acidification Add 1.1 eq of 4M HCl in Dioxane or bubble dry HCl gas.
3 Precipitation Cool slowly to Room Temp, then to

. If no solid forms, add

until turbid.
4 Filtration Filter the white needles immediately while cold.
5 Free Basing Suspend solid in DCM; wash with saturated

.

Validation Check: If the purity is


, repeat the crystallization from Step 1 using pure Ethanol instead of IPA.

Module 3: Prevention – The "Pro" Alternative

Q: Can I avoid the 5-isomer entirely in future batches? A: Yes. Switch from the Skraup synthesis to the Gould-Jacobs Reaction . This method proceeds via a thermal cyclization that is highly sensitive to steric bulk. The intermediate formed with diethyl ethoxymethylenemalonate (EMME) will almost exclusively cyclize para to the amine to avoid the steric clash with the


 group.

GouldJacobs Start 3-(Trifluoromethyl)aniline Enamine Enamine Intermediate Start->Enamine Condensation Reagent + EMME (Diethyl ethoxymethylenemalonate) Reagent->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Product_OH 4-Hydroxy-7-CF3-quinoline-3-ester Cyclization->Product_OH Regioselective Closure Final 7-Trifluoromethylquinoline Product_OH->Final 1. Hydrolysis/Decarboxylation 2. De-hydroxylation (via Chloride)

Figure 2: The Gould-Jacobs pathway. Note the high regioselectivity due to the thermal cyclization step.

Module 4: Analytical Validation (NMR)

Q: How do I confirm I have the 7-isomer and not the 5-isomer? A: Inspect the aromatic region of the


 NMR. The coupling patterns of the protons on the benzene ring are distinct.
Feature7-Trifluoromethylquinoline 5-Trifluoromethylquinoline
Key Signal H-8 (Singlet-like) H-6, H-7, H-8 (Multiplets)
Coupling H-8 appears as a broad singlet (or small doublet,

) due to meta-coupling with H-6.
Three adjacent protons create a standard AMX or ABC pattern with strong ortho-couplings (

).
Shift H-8 is deshielded by the adjacent Nitrogen lone pair and the

group.
H-4 is often significantly shifted due to the "Peri-effect" of the C5-

.

References

  • Manske, R. H. F. (1942).[1] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1] Link

  • BenchChem. (2025).[2][3] Application Notes: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Technical Protocols. Link

  • Song, Z., et al. (2011). Synthesis and C-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines.[4] Journal of Medicinal Chemistry, 54(7), 2127–2142.[4] Link

  • Organic Syntheses. (1941).[1] Quinoline Synthesis via Skraup Reaction.[1][2][5] Organic Syntheses, Coll.[1][2][6] Vol. 1, p. 478.[1][2] Link

Sources

Navigating Reaction Temperature for Optimal Quinoline Ring Closure: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives. As a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the critical parameter of reaction temperature in quinoline ring closure.

The synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, is often sensitive to thermal conditions.[1] Improper temperature control can lead to a cascade of issues, including low yields, formation of intractable tars, and undesired side products.[2][3] This guide aims to provide a clear, logical framework for optimizing reaction temperature and troubleshooting common thermal-related challenges.

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific problems you may encounter during your quinoline synthesis experiments.

Question: My reaction is sluggish with low to no product formation. How do I know if the temperature is the issue?

Answer:

A low reaction temperature is a common cause of poor conversion rates.[2][4] Many quinoline syntheses, such as the Combes and Conrad-Limpach, require significant thermal energy to overcome the activation barrier for cyclization.[1][5]

  • Initial Action: The first step is to incrementally increase the reaction temperature. A stepwise increase of 10-20 °C, while monitoring the reaction progress by Thin-Layer Chromatography (TLC), is a prudent approach.[6]

  • Monitoring Progress: TLC is an invaluable tool for tracking the consumption of starting materials and the appearance of the desired product.[7] A lack of change in the TLC profile after a significant temperature increase may indicate other underlying issues, such as an inactive catalyst or poor substrate reactivity.[2][4]

Question: I'm observing significant tar formation in my reaction mixture. What is the likely cause and how can I prevent it?

Answer:

Tar formation is a frequent challenge, particularly in classic, high-temperature, acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[3] This is often a result of polymerization of the starting materials or intermediates at excessively high temperatures.[3]

  • Temperature Optimization: The primary solution is to reduce the reaction temperature.[4] Finding the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant decomposition is key.

  • Controlled Reagent Addition: A slow, controlled addition of one of the reactants can help to maintain a low concentration of reactive intermediates, thereby minimizing polymerization.[3]

  • Moderating Agents: For notoriously vigorous reactions like the Skraup synthesis, the use of a moderating agent such as ferrous sulfate (FeSO₄) is highly recommended to control the exothermicity and reduce charring.[3][8]

Question: My Conrad-Limpach synthesis is yielding the wrong isomer. How is this related to temperature?

Answer:

The Conrad-Limpach synthesis is a classic example of thermodynamic versus kinetic control, where temperature plays a decisive role in the product outcome.

  • Kinetic vs. Thermodynamic Control: The formation of the desired 4-hydroxyquinoline is the kinetically favored product and is achieved at lower temperatures (e.g., room temperature to moderate heating).[5][9] At higher temperatures (around 140 °C or more), the thermodynamically more stable 2-hydroxyquinoline isomer (the Knorr product) becomes the major product.[5][9][10]

  • Troubleshooting: If you are isolating the 2-hydroxyquinoline isomer, it is a clear indication that your initial condensation temperature is too high.[5] Maintaining a lower temperature during the initial reaction between the aniline and the β-ketoester is crucial for selectively obtaining the 4-hydroxyquinoline.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature in various quinoline synthesis methods.

What is a typical temperature range for the Combes quinoline synthesis?

The Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone, typically requires elevated temperatures, often in the range of 100–150°C, to drive the cyclization and dehydration steps.[1]

Are there any room-temperature methods for quinoline synthesis?

While many traditional methods require heating, modern advancements have led to the development of room-temperature quinoline syntheses. For instance, some protocols using highly efficient catalysts, such as Yttrium(III) trifluoromethanesulfonate, can proceed at room temperature.[11] Additionally, some variations of the Friedländer synthesis have been shown to proceed effectively at room temperature, albeit at a much slower rate than their microwave-assisted counterparts.[12][13] There are also reports of low-valent titanium complexes mediating the ring-opening of quinoline at room temperature.[14]

How does microwave-assisted synthesis affect the reaction temperature?

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.[15] This often leads to significantly shorter reaction times and higher yields compared to conventional heating.[15][16] In microwave synthesis, it is more critical to control the reaction temperature directly rather than the power output.[15] Typical temperatures for microwave-assisted quinoline synthesis can range from 120°C to 160°C.[12][16][17]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for a Friedländer Synthesis

This protocol provides a general workflow for optimizing the reaction temperature for the synthesis of a substituted quinoline via the Friedländer annulation.

  • Initial Small-Scale Reactions: Set up a series of small-scale parallel reactions in sealed vials.

  • Temperature Gradient: Subject each reaction to a different, constant temperature (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) using a temperature-controlled heating block or oil bath.

  • Reaction Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot from each reaction and analyze it by TLC.[7]

  • Data Analysis: Compare the TLC plates to determine the temperature at which the starting materials are consumed most efficiently with the minimal formation of byproducts.

  • Scale-Up: Once the optimal temperature is identified, the reaction can be scaled up with a higher degree of confidence.

Protocol 2: Monitoring Reaction Progress Using Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material(s).

    • In the "RM" lane, spot a small aliquot of your reaction mixture.

    • In the "Co" lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[7]

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).[7]

  • Visualize and Interpret: After development, visualize the plate under a UV lamp.[7] The reaction is progressing if the intensity of the starting material spot(s) in the "RM" lane decreases over time, and a new spot corresponding to the product appears.[7] The reaction is complete when the starting material spot is no longer visible in the "RM" lane.[7]

Data Summary

The optimal reaction temperature is highly dependent on the specific quinoline synthesis method and the substrates being used. The following table provides a general overview of typical temperature ranges for common quinoline syntheses.

Synthesis MethodTypical Temperature Range (°C)Key Considerations
Combes 100 - 150Elevated temperatures are generally required for cyclization.[1]
Conrad-Limpach Room Temp. to 250Initial condensation at lower temperatures favors the 4-hydroxyquinoline (kinetic product).[5] Higher temperatures (~140°C) favor the 2-hydroxyquinoline (thermodynamic product).[9] Cyclization often requires very high temperatures (~250°C).[9]
Doebner-von Miller High TemperaturesOften requires significant heating.[18] Prone to tar formation at excessive temperatures.[3]
Friedländer Room Temp. to >100Can be performed under a wide range of temperatures depending on the catalyst and substrates.[19]
Microwave-Assisted 120 - 160Allows for rapid heating to high temperatures, significantly reducing reaction times.[12][16][17]

Visualizations

Caption: A troubleshooting workflow for temperature-related issues in quinoline synthesis.

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K_Reactants Aniline + β-Ketoester K_Product 4-Hydroxyquinoline (Kinetic Product) K_Reactants->K_Product Low Temperature (e.g., Room Temp) T_Reactants Aniline + β-Ketoester T_Product 2-Hydroxyquinoline (Thermodynamic Product) T_Reactants->T_Product High Temperature (e.g., >140°C)

Sources

Keto-enol tautomerism interference in 3-Chloro-7-trifluoromethylquinolin-4-ol NMR

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Navigating Tautomerism in Quinolone NMR

Guide for: 3-Chloro-7-trifluoromethylquinolin-4-ol Analysis Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into a common yet challenging issue encountered during the NMR analysis of 4-hydroxyquinoline derivatives: keto-enol tautomerism. Specifically, we will address the spectral complexities arising from 3-Chloro-7-trifluoromethylquinolin-4-ol and provide robust troubleshooting strategies to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why does the ¹H NMR spectrum of my 3-Chloro-7-trifluoromethylquinolin-4-ol sample show more peaks than expected, or broad, poorly resolved signals?

Answer:

This is a classic sign of keto-enol tautomerism. Your compound is not a single, static structure in solution but exists as a dynamic equilibrium between two interconverting forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone).

  • Enol Form: 3-Chloro-7-trifluoromethylquinolin-4-ol

  • Keto Form: 3-Chloro-7-trifluoromethyl-1H-quinolin-4-one

The rate of this interconversion on the NMR timescale determines the appearance of your spectrum.[1]

  • Slow Exchange: If the conversion is slow, you will see two distinct sets of sharp peaks, one for each tautomer. The ratio of their integrals corresponds to the equilibrium ratio.

  • Intermediate Exchange: If the conversion rate is comparable to the NMR frequency difference between the signals of the two forms, the peaks will broaden, often significantly, and may even coalesce into humps that are difficult to distinguish from the baseline.

  • Fast Exchange: If the conversion is very fast, you will observe a single set of sharp, averaged peaks. The chemical shift of each proton will be a weighted average of its shifts in the keto and enol forms.

This equilibrium is highly sensitive to environmental factors, which is the key to controlling and interpreting your spectrum.

Diagram: Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the equilibrium for 3-Chloro-7-trifluoromethylquinolin-4-ol.

Caption: Dynamic equilibrium between enol and keto tautomers.

Question 2: How can I experimentally confirm that I am observing both tautomers?

Answer:

The most effective method is to intentionally alter the equilibrium by changing the experimental conditions and observing the corresponding changes in the NMR spectrum. The two most powerful variables at your disposal are the solvent and the temperature .

A. Solvent Study

The polarity and hydrogen-bonding capability of the NMR solvent can dramatically shift the keto-enol equilibrium.[2]

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are excellent hydrogen bond acceptors. They can stabilize the N-H proton of the keto form, often making it the major or even exclusive species observed.[3] The keto form is generally more polar than the enol form, and its stability is enhanced in polar media.[4][5]

  • Nonpolar Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the enol form can be stabilized by forming an intramolecular hydrogen bond between the 4-OH group and the quinoline nitrogen. This often makes the enol form more prevalent than in polar solvents.

  • Polar Protic Solvents (e.g., Methanol-d₄, D₂O): These solvents can form hydrogen bonds with both tautomers, and the equilibrium can be complex. They can, however, sometimes simplify spectra by promoting rapid proton exchange.

Experimental Protocol: Solvent Influence Study

  • Sample Preparation: Prepare three separate, equally concentrated NMR samples of your compound using high-purity deuterated solvents:

    • Sample A: DMSO-d₆

    • Sample B: Chloroform-d (CDCl₃)

    • Sample C: Methanol-d₄

  • Acquisition: Acquire standard ¹H NMR spectra for all three samples under identical temperature and instrument parameters.

  • Analysis: Compare the spectra. You should observe a significant change in the number of signals, their chemical shifts, and their relative integrals across the different solvents, confirming the presence of a tautomeric equilibrium.[6]

B. Variable Temperature (VT) NMR

Altering the temperature changes the rate of interconversion and can shift the equilibrium.

  • Cooling the Sample: Lowering the temperature slows down the tautomer interconversion. If your room temperature spectrum shows broad, intermediate-exchange peaks, cooling the sample may sharpen them into two distinct sets of signals (one for each tautomer).

  • Heating the Sample: Increasing the temperature accelerates the interconversion.[7][8] This can cause broadened peaks to sharpen into a single, averaged set of signals. It can also shift the thermodynamic equilibrium, and you can use the data to perform a van't Hoff analysis to determine ΔH and ΔS for the equilibrium.[9]

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a solvent in which both tautomers are visible or the peaks are broadened (e.g., CDCl₃ or Acetone-d₆). Ensure the temperature range is within the solvent's boiling and freezing points.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Cycling:

    • Gradually decrease the temperature in increments (e.g., 10-15 K), allowing the sample to equilibrate for 5-10 minutes at each step before acquiring a spectrum. Go as low as is practical (e.g., 253 K).

    • Return to room temperature, then gradually increase the temperature in similar increments (e.g., to 323 K), acquiring a spectrum at each step.

  • Data Analysis: Stack the spectra and observe the changes in peak shape (broadening/sharpening) and relative peak integrals, which indicate a dynamic equilibrium.

Question 3: I see two sets of signals. How do I assign them to the keto and enol forms?

Answer:

Assignment can be achieved by analyzing characteristic chemical shifts in both ¹H and ¹³C NMR spectra and by using 2D NMR techniques.

Characteristic Chemical Shifts:

The local electronic environment of the nuclei differs significantly between the two tautomers. The table below provides typical chemical shift ranges for key signals in 4-quinolone systems.

Signal Type Keto Form (4-Quinolone) Enol Form (4-Hydroxyquinoline) Rationale
¹H: N-H / O-H ~11-13 ppm (broad, N-H)~9-11 ppm (broad, O-H)The N-H proton in the keto form is often highly deshielded and participates in H-bonding.
¹H: H2 ~7.8-8.2 ppm ~7.0-7.4 ppm H2 is adjacent to the electron-withdrawing C=O in the keto form, causing a downfield shift.
¹³C: C4 ~175-180 ppm ~155-165 ppm This is the most definitive signal. The C4 carbon is a carbonyl (C=O) in the keto form and an enolic carbon (C-OH) in the enol form.[3]
¹³C: C2 ~140-145 ppm ~145-150 ppm The chemical shift of C2 is also sensitive to the tautomeric form.
¹⁹F: CF₃ Shift AShift BThe ¹⁹F chemical shift is highly sensitive to the electronic environment of the aromatic ring, which is altered by tautomerization.[10] You will likely see two distinct CF₃ signals if the exchange is slow.

Note: These are approximate ranges and can be influenced by substituents and solvent.[11][12][13]

Using 2D NMR for Confirmation:

If assignments are still ambiguous, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[14] It will help you link the proton signals of each tautomer to their corresponding carbon signals. For example, you can definitively link the H2 proton to the C2 carbon for each separate species.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is extremely powerful for confirming assignments.[14] For the keto form, you should see a correlation from the N-H proton to C2 and C4 . For the enol form, you should see a correlation from the H2 proton to the C4 carbon .

Question 4: My goal is to characterize a single species. How can I drive the equilibrium to favor one tautomer?

Answer:

Based on the principles discussed, you can design your experiment to heavily favor one form, simplifying the spectrum for characterization or for use in subsequent reactions.

Troubleshooting Workflow: Isolating a Tautomer

Workflow cluster_goal Goal: Obtain Spectrum of a Single Tautomer start Complex/Broad NMR Spectrum Observed solvent_choice Perform Solvent Study start->solvent_choice goal_keto Isolate KETO Form dmso Run in DMSO-d₆ goal_keto->dmso goal_enol Isolate ENOL Form cdcl3 Run in CDCl₃ goal_enol->cdcl3 solvent_choice->goal_keto  To Favor Keto solvent_choice->goal_enol  To Favor Enol result_keto Spectrum simplifies to one major set of peaks? (Likely Keto) dmso->result_keto result_enol Spectrum simplifies to one major set of peaks? (Likely Enol) cdcl3->result_enol result_keto->solvent_choice No, still mixed confirm_keto Confirm with ¹³C NMR (C4 peak at ~177 ppm) result_keto->confirm_keto Yes result_enol->solvent_choice No, still mixed confirm_enol Confirm with ¹³C NMR (C4 peak at ~160 ppm) result_enol->confirm_enol Yes success_keto SUCCESS: Keto Form Characterized confirm_keto->success_keto success_enol SUCCESS: Enol Form Characterized confirm_enol->success_enol

Caption: Workflow to experimentally favor a single tautomer.

  • To strongly favor the KETO form: Use a polar aprotic, hydrogen-bond accepting solvent. DMSO-d₆ is the solvent of choice. [3]

  • To favor the ENOL form: Use a nonpolar solvent where intramolecular hydrogen bonding can provide stability. CDCl₃ or Benzene-d₆ are good starting points. The enol form is rarely 100% populated, but its proportion is often significantly enhanced.

By purposefully manipulating the experimental conditions, you can control the tautomeric equilibrium of 3-Chloro-7-trifluoromethylquinolin-4-ol, transforming a complex analytical challenge into a powerful tool for understanding your molecule's structure and behavior.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 245-248. [Link]

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Semantic Scholar. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Zhang, J., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 183-189. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. [Link]

  • Beilstein Journals. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journals. [Link]

  • Stoyanov, S., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 1268-1281. [Link]

  • ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

  • ACS Publications. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

  • Arnone, A., et al. (1993). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1447-1454. [Link]

  • Wiley Online Library. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438. [Link]

  • Al-Majid, A. M., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. Molecules, 27(8), 2496. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131-140. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. [Link]

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Validation & Comparative

13C NMR Chemical Shift Guide: 3-Chloro-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 3-Chloro-7-trifluoromethylquinolin-4-ol , a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents.

Executive Summary & Spectral Fingerprint

3-Chloro-7-trifluoromethylquinolin-4-ol (CAS: 65673-93-0) presents a unique NMR profile dominated by three factors:

  • Tautomeric Equilibrium: In polar aprotic solvents like DMSO-d6, the molecule exists predominantly as the 4(1H)-quinolone (keto form), shifting the C4 signal significantly downfield (>170 ppm) compared to the enol form.

  • Fluorine Coupling: The 7-CF3 group induces characteristic splitting patterns (quartets) on C7 (ipso), C6/C8 (ortho), and the CF3 carbon itself, serving as a diagnostic fingerprint.

  • Chlorine Substituent Effect: The 3-Cl substituent deshields the C3 position relative to the unsubstituted parent, altering the typical enaminone resonance of the heterocyclic ring.

Key Diagnostic Signals (DMSO-d6)
  • C4 (Carbonyl-like): ~171–174 ppm (Deshielded singlet)

  • C7 (Ipso-CF3): ~131–133 ppm (Quartet, J ≈ 32 Hz)

  • CF3 Group: ~123–124 ppm (Quartet, J ≈ 272 Hz)

  • C3 (C-Cl): ~115–118 ppm (Singlet, characteristic shift from unsubstituted C3 @ ~108 ppm)

Structural Analysis & Tautomerism

Understanding the tautomerism is a prerequisite for accurate peak assignment. 4-Hydroxyquinolines are "chameleons" of NMR spectroscopy.

  • Non-Polar Solvents (e.g., CDCl3): The Enol (OH) form is favored, often stabilized by intramolecular H-bonding if possible. C4 appears as an aromatic C-O (~160-165 ppm).

  • Polar Solvents (e.g., DMSO-d6): The Keto (NH) form (4(1H)-quinolone) dominates. This destroys the aromaticity of the pyridine ring but is energetically favorable in high-dielectric media. C4 appears as a conjugated carbonyl (~172-177 ppm).

Recommendation: For consistent quality control (QC) and comparison, DMSO-d6 is the standard solvent of choice to lock the tautomer into the keto form.

Tautomerism Enol Enol Form (Quinolin-4-ol) Solvent: CDCl3 C4 Shift: ~160 ppm Equilibrium Tautomeric Equilibrium Enol->Equilibrium Polarity Increase Keto Keto Form (Quinolin-4(1H)-one) Solvent: DMSO-d6 C4 Shift: ~173 ppm Equilibrium->Keto Stabilization

Figure 1: Tautomeric shift driven by solvent polarity, critical for interpreting C4 chemical shifts.

Detailed 13C NMR Assignment Table (DMSO-d6)

Note: Values are derived from fragment-based additivity models using verified experimental data of 4-quinolone and 7-CF3-quinoline analogs. Exact shifts may vary ±1-2 ppm depending on concentration and temperature.

Carbon PositionPredicted Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Assignment Logic
C4 172.5 Singlet-Carbonyl (C=O) . Upfield from typical ketones due to conjugation with N-lone pair.
C2 141.0 Singlet-Imine-like (N-CH=C) . Deshielded by adjacent Nitrogen.
C8a 139.5 Singlet-Bridgehead . Junction between rings.[1]
C7 132.0 Quartet ~32 Hz Ipso to CF3 . Characteristic 2J_CF coupling.
C5 127.5 Singlet-Peri-position . Deshielded by C4 carbonyl proximity.
C4a 124.5 Singlet-Bridgehead . Beta to carbonyl.[1][2]
CF3 123.8 Quartet ~272 Hz Trifluoromethyl . Large 1J_CF coupling; distinct region.
C8 119.0 Quartet~4 HzOrtho to CF3 . Small 3J_CF coupling.
C6 116.5 Quartet~4 HzOrtho to CF3 . Small 3J_CF coupling.
C3 116.0 Singlet-Alpha to Carbonyl (C-Cl) . Significant downfield shift from unsubstituted C3 (~108 ppm) due to Cl.

Comparative Performance Analysis

This section compares the spectral features of the target molecule against its closest structural analogs to aid in impurity profiling and structure verification.

Comparison 1: Effect of 3-Chloro Substitution
  • Target: 3-Chloro-7-CF3-quinolin-4-ol

  • Analog: 7-CF3-quinolin-4-ol (No Cl)

  • Shift Difference: The introduction of Chlorine at C3 causes a deshielding of ~6–8 ppm at the C3 position (from ~108 ppm to ~116 ppm).

  • Mechanistic Insight: While Cl is electronegative (inductive deshielding), it is also a pi-donor. However, in the enone system of the quinolone, the inductive effect dominates at the alpha-carbon, removing the high shielding usually seen at C3 in 4-quinolones.

Comparison 2: Effect of 7-Trifluoromethyl Substitution
  • Target: 3-Chloro-7-CF3-quinolin-4-ol

  • Analog: 3-Chloro-quinolin-4-ol (No CF3)

  • Shift Difference: The CF3 group introduces C-F coupling patterns not present in the non-fluorinated analog.

  • Diagnostic Value: The C7 quartet (~132 ppm) is the definitive marker for the presence of the CF3 group at the correct position. If the CF3 were at position 6, the splitting pattern and shifts of C5/C7 would invert.

Experimental Protocol: Reliable Data Acquisition

To ensure the reproducibility of the shifts listed above, follow this standardized protocol.

Sample Preparation[3]
  • Mass: Weigh 15–20 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? To enforce the keto-tautomer and ensure solubility of the polar core.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 1024 scans (due to splitting of signal intensity by Fluorine coupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons C4 and C7 relax sufficiently).

  • Spectral Width: 240 ppm (to capture carbonyl and potential impurities).

  • Temperature: 298 K (25°C).

Workflow Sample Solid Sample (15-20 mg) Dissolution Dissolution in DMSO-d6 (Lock Tautomer) Sample->Dissolution Acquisition 13C Acquisition (Decoupled, >1000 Scans) Dissolution->Acquisition Processing Process & Phase (Ref: DMSO @ 39.5 ppm) Acquisition->Processing Analysis Analyze Splitting (Identify Quartets) Processing->Analysis

Figure 2: Workflow for acquiring high-fidelity 13C NMR data for fluorinated quinolones.

References

  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinoline Product Data. Link

  • ChemicalBook. 4-Hydroxyquinoline 13C NMR Spectra in DMSO-d6. Link

  • Reich, H. J. 13C-19F Coupling Constants and Chemical Shifts. University of Wisconsin-Madison. Link

  • Royal Society of Chemistry (RSC). Data for Trifluoromethylated Aromatics. Link

  • National Institutes of Health (NIH). Shift predictions in polychloro-quinolines. Link

Sources

A Comparative Guide to the 19F NMR Characteristics of the 7-Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful analytical technique.[1][2] The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—confer high sensitivity, making it an ideal probe for investigating molecular structure, dynamics, and interactions.[3][4] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group is of particular interest due to its profound impact on the pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability and binding affinity.

This guide provides an in-depth analysis of the characteristic ¹⁹F NMR peaks of the 7-trifluoromethyl group, a common structural element in contemporary medicinal chemistry. We will objectively compare its spectral features with other trifluoromethylated scaffolds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive reference for structural elucidation and fragment-based screening.

The Unique Voice of the Trifluoromethyl Group in ¹⁹F NMR

The chemical shift (δ) in ¹⁹F NMR is exquisitely sensitive to the local electronic environment, spanning a range of over 800 ppm.[4][5] This broad dispersion minimizes signal overlap and allows for the precise observation of subtle changes in molecular structure and conformation. For trifluoromethyl groups, the ¹⁹F NMR signal is typically a singlet (in proton-decoupled spectra) and its chemical shift is a rich source of structural information.

Several key factors govern the ¹⁹F chemical shift of a CF₃ group:

  • Electronic Effects: The electron density around the fluorine nuclei is the primary determinant of the chemical shift. Electron-withdrawing groups attached to the scaffold deshield the fluorine atoms, causing a downfield shift (less negative ppm values), while electron-donating groups lead to increased shielding and an upfield shift (more negative ppm values).[3][6]

  • Solvent Effects: The polarity of the solvent can significantly influence the chemical shift, with changes of several ppm being common.[3][7] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions that alter the electronic environment of the fluorine nuclei.

  • Conformational and Steric Effects: The spatial arrangement of the CF₃ group relative to other parts of the molecule can affect its chemical shift. Steric hindrance and through-space interactions can lead to unique shielding or deshielding effects.

Factors Influencing ¹⁹F NMR Chemical Shifts

Factors_Influencing_Chemical_Shifts Factors Influencing 19F NMR Chemical Shifts CF3 CF3 Group Chemical Shift (δ) Electronic Electronic Effects (Inductive & Resonance) Electronic->CF3 Solvent Solvent Polarity & H-Bonding Solvent->CF3 Steric Steric & Conformational Effects Steric->CF3 Temp Temperature & Concentration Temp->CF3 Experimental_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Compound in Deuterated Solvent Prep2 Add Internal Standard Prep1->Prep2 Setup1 Tune & Match 19F Probe Prep2->Setup1 Setup2 Lock & Shim Setup1->Setup2 Acq1 Set Pulse Program & Parameters (SW, O1) Setup2->Acq1 Acq2 Acquire FID Acq1->Acq2 Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference Spectrum Proc2->Proc3

Caption: A step-by-step workflow for acquiring and processing ¹⁹F NMR spectra.

Conclusion

The ¹⁹F NMR spectrum of a 7-trifluoromethyl group provides a wealth of information for the modern medicinal chemist. Its characteristic chemical shift is a sensitive and reliable indicator of the local electronic and steric environment, making it an invaluable tool for structural verification, reaction monitoring, and studying intermolecular interactions. By understanding the factors that influence its spectral properties and comparing them to other common fluorinated motifs, researchers can leverage the full potential of ¹⁹F NMR to accelerate the drug discovery process.

References

  • MDPI. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Retrieved from [Link]

  • Ingenta Connect. (2019). 19F-NMR in Target-based Drug Discovery. Ingenta Connect. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Retrieved from [Link]

  • SciSpace. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. SciSpace. Retrieved from [Link]

  • DTIC. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-7-trifluoromethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The quinoline framework is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties. The strategic introduction of substituents onto this scaffold is a critical exercise in molecular design, allowing for the fine-tuning of a compound's characteristics. Among the most impactful modifications are the incorporation of a trifluoromethyl (-CF3) group and halogens. The -CF3 group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] Halogens, particularly chlorine and bromine, serve as versatile synthetic handles for further molecular elaboration, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 3-chloro-7-trifluoromethylquinolin-4-ol and 3-bromo-7-trifluoromethylquinolin-4-ol . Understanding the nuanced differences in their reactivity, dictated by the fundamental properties of the carbon-halogen bond, is paramount for researchers aiming to optimize reaction conditions, improve yields, and streamline synthetic routes in drug discovery and materials development.

Pillar 1: The Electronic Landscape and its Impact on Reactivity

The reactivity of these quinoline derivatives is governed by a delicate interplay of inductive and resonance effects from the various substituents, as well as the inherent bond characteristics of the halogen at the C3 position.

The Dominant Influence of the Trifluoromethyl Group: The -CF3 group at the C7 position is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[2] This effect deactivates the entire aromatic system towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution by making the quinoline ring more electron-deficient.[2][3] This activation is key to enabling reactions at the C3 position.

Chlorine vs. Bromine: A Tale of Two Halogens:

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine. This results in a more polarized carbon-chlorine bond compared to the carbon-bromine bond. The carbon atom at the C3 position in the chloro-derivative is therefore more electrophilic, making it a more inviting target for initial attack by a nucleophile in SNAr reactions.[4]

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (C-Br) is inherently weaker and has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[4] This is a critical distinction. In reactions where the cleavage of the C-X bond is the rate-determining step, such as the oxidative addition phase of palladium-catalyzed cross-coupling cycles, the bromo-derivative will exhibit significantly higher reactivity.[4]

  • Atomic Size and Bond Length: Bromine's larger atomic radius leads to a longer C-Br bond compared to the C-Cl bond. Longer bonds are generally weaker, further contributing to the lower BDE of the C-Br bond.[5]

The Role of the 4-ol Group: The hydroxyl group at the C4 position exists in tautomeric equilibrium with its keto form, 7-trifluoromethylquinolin-4(1H)-one. While the -OH group is electron-donating via resonance (+R effect), which can slightly counteract the ring's deactivation, the overall electronic nature of the scaffold remains electron-poor due to the powerful influence of the -CF3 group and the quinoline nitrogen.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The subtle electronic and bond-energy differences between the chloro and bromo analogs manifest as significant practical distinctions in their synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for installing a wide range of functionalities. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[6][7]

Mechanism Overview:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the halide ion.

Reactivity Comparison (Cl > Br): In many SNAr reactions, the rate-determining step is the initial nucleophilic attack.[4] The higher electronegativity of chlorine renders the C3 carbon more electrophilic, thus lowering the activation energy for this initial step. Consequently, 3-chloro-7-trifluoromethylquinolin-4-ol is generally the more reactive substrate in SNAr reactions . This enhanced reactivity can lead to faster reaction times or allow for the use of milder conditions compared to its bromo counterpart.

SNAr_Mechanism cluster_0 Step 1: Addition (Rate-Determining) cluster_1 Step 2: Elimination A Aryl Halide (Ar-X) I Meisenheimer Complex (Resonance Stabilized) A->I + Nu- Nu Nucleophile (Nu-) P Substituted Product (Ar-Nu) I->P - X- X Halide Ion (X-)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. These reactions proceed via a catalytic cycle involving a palladium catalyst.

Mechanism Overview:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst, breaking the C-X bond and forming an Ar-Pd(II)-X intermediate.

  • Transmetalation (for Suzuki) or other steps: The aryl group is exchanged with the coupling partner.

  • Reductive Elimination: The new C-C or C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Reactivity Comparison (Br > Cl): The rate-determining step in these catalytic cycles is almost always the initial oxidative addition.[4] This step involves the cleavage of the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond, 3-bromo-7-trifluoromethylquinolin-4-ol is the more reactive substrate in palladium-catalyzed cross-coupling reactions .[4] This often translates to higher yields, the ability to use less forcing reaction conditions (lower temperatures, lower catalyst loadings), and successful coupling with a broader range of less reactive partners. While modern phosphine ligands have improved the utility of aryl chlorides, aryl bromides remain the benchmark for high reactivity.[4]

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product ArX Ar-X (Reactant) ArX->ArPdX Boronic R-B(OH)2 + Base

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Pillar 3: Data-Driven Comparison and Experimental Protocols

The theoretical differences in reactivity are borne out in experimental practice. The following table summarizes the expected performance of each substrate in key reaction classes.

Reaction TypePreferred SubstrateKey Differentiating FactorExpected Outcome
Nucleophilic Aromatic Substitution (SNAr) 3-Chloro-7-trifluoromethylquinolin-4-olC-Cl bond polarity (more electrophilic carbon)Faster reaction rates, milder conditions may suffice.
Suzuki-Miyaura Coupling 3-Bromo-7-trifluoromethylquinolin-4-olC-Br bond dissociation energy (weaker bond)Higher yields, lower catalyst loading, milder conditions.[4]
Sonogashira Coupling 3-Bromo-7-trifluoromethylquinolin-4-olC-Br bond dissociation energy (weaker bond)Generally higher reactivity and yields compared to the chloro analog.[4]
Buchwald-Hartwig Amination 3-Bromo-7-trifluoromethylquinolin-4-olC-Br bond dissociation energy (weaker bond)More facile oxidative addition leads to broader substrate scope and better yields.
Experimental Protocol 1: Comparative Amination via SNAr

This protocol outlines a method to directly compare the reactivity of the chloro- and bromo-derivatives in a typical SNAr reaction with a common amine.

Objective: To determine the relative reaction rate and yield for the substitution of the C3 halogen with morpholine.

Experimental_Workflow cluster_A Reaction A: Chloro Substrate cluster_B Reaction B: Bromo Substrate start Start: Parallel Reaction Setup A1 Combine: - 3-chloro-7-trifluoromethylquinolin-4-ol (1 eq) - Morpholine (1.2 eq) - K2CO3 (2 eq) - DMSO (solvent) start->A1 B1 Combine: - 3-bromo-7-trifluoromethylquinolin-4-ol (1 eq) - Morpholine (1.2 eq) - K2CO3 (2 eq) - DMSO (solvent) start->B1 A2 Heat at 100°C A1->A2 A3 Monitor by TLC/LC-MS (t=1, 2, 4, 8h) A2->A3 workup Aqueous Workup & Extraction A3->workup B2 Heat at 100°C B1->B2 B3 Monitor by TLC/LC-MS (t=1, 2, 4, 8h) B2->B3 B3->workup purify Purification (Column Chromatography) workup->purify analyze Analysis: - Compare Yields - Compare Reaction Times purify->analyze end Conclusion analyze->end

Caption: Workflow for a comparative SNAr reactivity study.

Step-by-Step Methodology:

  • Reaction Setup: In two separate oven-dried reaction vessels, place 3-chloro-7-trifluoromethylquinolin-4-ol (1.0 eq) and 3-bromo-7-trifluoromethylquinolin-4-ol (1.0 eq), respectively.

  • Reagent Addition: To each vessel, add potassium carbonate (2.0 eq) as a base, followed by anhydrous DMSO as the solvent.

  • Nucleophile Addition: Add morpholine (1.2 eq) to each reaction mixture.

  • Heating and Monitoring: Heat both reactions under an inert atmosphere at 100°C. Monitor the consumption of the starting material at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Workup: Upon completion (or after a set time, e.g., 8 hours), cool the reaction mixtures to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography. Compare the isolated yields and the time required for complete conversion to assess relative reactivity.

Experimental Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol is designed to illustrate the difference in reactivity for a standard palladium-catalyzed C-C bond formation.

Objective: To compare the efficiency of coupling the chloro- and bromo-derivatives with phenylboronic acid.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Optional but Recommended): In a glovebox or under a strong inert atmosphere, prepare a stock solution of the palladium catalyst and ligand.

  • Reaction Setup: In two separate reaction vessels, combine the respective aryl halide (1.0 eq), phenylboronic acid (1.5 eq), and a base such as cesium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to each vessel.

  • Solvent and Heating: Add a degassed solvent system (e.g., Dioxane/Water 4:1) and heat the reactions at 85°C.

  • Monitoring and Analysis: Monitor the reactions by LC-MS. The bromo-derivative is expected to reach completion significantly faster and potentially give a cleaner product profile with fewer side reactions (e.g., dehalogenation).

  • Workup and Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify via column chromatography to compare isolated yields.

Conclusion: A Practical Guide for the Synthetic Chemist

The choice between 3-chloro- and 3-bromo-7-trifluoromethylquinolin-4-ol is a strategic decision based on the desired transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) , where the goal is to displace the halogen with a nucleophile, 3-chloro-7-trifluoromethylquinolin-4-ol is the superior choice due to the increased electrophilicity of the C3 carbon, which facilitates the rate-determining nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling reactions (Suzuki, Sonogashira, etc.), where cleavage of the carbon-halogen bond is paramount, 3-bromo-7-trifluoromethylquinolin-4-ol offers significantly higher reactivity .[4] This allows for milder conditions, potentially higher yields, and a broader reaction scope.

Ultimately, this decision also involves a classic trade-off between reactivity and cost. Chloro-aromatics are often more economical and readily available.[4] However, the higher reactivity of the bromo-analog can save on catalyst costs, reduce reaction times, and prevent the need for harsh conditions that could compromise other functional groups, making it the more efficient choice for complex syntheses.

References

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem.
  • Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Benchchem.
  • Superelectrophiles and the effects of trifluoromethyl substituents.
  • SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic arom
  • Nucleophilic Arom
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.
  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innov
  • Regioselective Functionalization of Quinolines through C-H Activ
  • 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes - Chemistry Guru. Chemistry Guru.

Sources

Comparative Guide: Bioisosteric Replacement of Chlorine in 7-Trifluoromethylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-trifluoromethylquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, anti-inflammatory, and kinase-inhibiting agents. Frequently, a chlorine atom is positioned on this ring (e.g., at the C-4 or C-6 position) to exploit the well-documented [1]. This phenomenon leverages chlorine's lipophilicity and electron-withdrawing nature to enhance target affinity through favorable hydrophobic interactions and halogen bonding.

However, retaining chlorine can introduce critical late-stage liabilities, including excessive lipophilicity (inflated cLogP), poor aqueous solubility, and susceptibility to metabolic degradation or off-target toxicity. As a Senior Application Scientist, I have compiled this guide to objectively compare the baseline chlorinated scaffold against three primary bioisosteric alternatives: Fluorine (-F) , Cyano (-CN) , and Methyl (-CH3) . This guide provides the causality behind selection, quantitative performance data, and self-validating experimental workflows for lead optimization.

Rationale & Causality in Bioisosteric Selection

When engineering the 7-trifluoromethylquinoline scaffold, the choice of substituent dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) destiny.

  • The Baseline (-Cl): Provides a strong inductive electron-withdrawing effect (Hammett

    
     = +0.23) and high lipophilicity. It is excellent for deep hydrophobic pocket binding but often leads to rapid microsomal clearance.
    
  • Alternative 1: Fluorine (-F): Fluorine is the closest steric mimic to hydrogen but acts as a bioisostere for chlorine due to its high electronegativity. Replacing -Cl with -F strengthens the carbon-halogen bond (C-F bond energy is ~115 kcal/mol vs. C-Cl at ~81 kcal/mol), significantly [2].

  • Alternative 2: Cyano (-CN): The cyano group is a linear pseudo-halogen. While sterically larger in length, its strong electron-withdrawing nature and ability to act as a hydrogen-bond acceptor drastically lower the cLogP. This [3] and often increases kinase or GPCR target engagement by interacting with backbone amides.

  • Alternative 3: Methyl (-CH3): Methyl is a classical steric isostere for chlorine (Van der Waals radii: 2.00 Å vs. 1.75 Å). However, it reverses the electronic profile from electron-withdrawing to electron-donating. This is strategically used to increase the pKa of the adjacent quinoline nitrogen, thereby modulating cell permeability and lysosomal accumulation [4].

Quantitative Performance Comparison

The following tables summarize the physicochemical and biological shifts observed when replacing the C-4 chlorine in a standard 7-trifluoromethylquinoline lead compound.

Table 1: Physicochemical Properties of Substituents
SubstituentVan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity Contribution (

)
Electronic Effect (Hammett

)
-Cl (Baseline) 1.753.16+0.71+0.23
-F 1.473.98+0.14+0.06
-CH3 2.002.55+0.52-0.17
-CN 1.77 (length)3.20 (group)-0.57+0.66
Table 2: Comparative In Vitro ADME & Binding Data (Model Scaffold)
Compound VariantTarget IC

(nM)
HLM Half-life (

, min)
cLogPAqueous Solubility (

g/mL)
4-Chloro (Lead) 15.2244.85.2
4-Fluoro 18.5454.212.4
4-Methyl 42.1184.66.1
4-Cyano 8.4383.545.0

Data Interpretation: The -CN replacement yields the most potent target binding and best solubility profile, making it the superior choice for oral bioavailability. The -F replacement is the optimal choice if metabolic stability (HLM


) is the primary liability of the lead compound.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis of these bioisosteres must utilize self-validating workflows. Below are the step-by-step methodologies for generating the Cyano and Fluoro bioisosteres from the ubiquitous 4-chloro-7-trifluoromethylquinoline building block.

Protocol A: Palladium-Catalyzed Cyanation (Cl CN)

Causality: Direct nucleophilic aromatic substitution (S


Ar) of the C-4 chlorine with sodium cyanide is sluggish and prone to forming quinolone byproducts. Palladium catalysis lowers the activation energy, enabling the use of Zinc Cyanide (

).

provides a steady, low concentration of reactive cyanide ions, preventing the lethal poisoning of the palladium catalyst.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine 4-chloro-7-trifluoromethylquinoline (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (0.05 eq), and dppf (0.1 eq).
  • Solvent: Add anhydrous DMF (0.2 M). Crucial Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand (dppf).

  • Reaction: Heat the mixture to 120 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature and quench with 10% aqueous ammonium hydroxide. Causality: Ammonia complexes the excess zinc, preventing emulsion formation during extraction. Extract with EtOAc (3x).

  • Self-Validation:

    • TLC: The product will be highly fluorescent under 254 nm UV compared to the starting material.

    • IR Spectroscopy: Successful conversion is immediately validated by a sharp, distinct

      
       stretching band at ~2220 cm⁻¹ .
      
    • NMR:

      
       NMR must show a new quaternary carbon signal at ~115 ppm , confirming the cyano carbon.
      
Protocol B: Halogen Exchange (Halex) Fluorination (Cl F)

Causality: Fluoride is a poor nucleophile in protic solvents due to heavy solvation. Using anhydrous DMSO with a phase transfer catalyst (18-crown-6) leaves the fluoride ion "naked" and highly reactive, allowing it to displace the heavier chlorine atom.

Step-by-Step Procedure:

  • Setup: Combine 4-chloro-7-trifluoromethylquinoline (1.0 eq), spray-dried Potassium Fluoride (KF, 3.0 eq), and 18-crown-6 (0.1 eq) in anhydrous DMSO.

  • Reaction: Heat to 150 °C for 24 hours. Causality: Anhydrous conditions are mandatory. Trace water will rapidly hydrolyze the activated intermediate into 7-trifluoromethylquinolin-4(1H)-one, destroying the yield.

  • Workup: Dilute with water and extract with diethyl ether to isolate the highly non-polar fluorinated product.

  • Self-Validation:

    • Visual: The reaction is self-validating if the mixture remains homogeneous; a white precipitate indicates hydrolysis to the quinolone.

    • NMR:

      
       NMR is the ultimate validator. The starting material shows one singlet at -62 ppm  (for the 
      
      
      
      group). The successful product will display an additional distinct peak at ~ -110 ppm corresponding to the new aromatic fluorine.

Decision Workflow Visualization

The following logical workflow demonstrates how to select the appropriate bioisostere based on the specific PK/PD liabilities identified during in vitro profiling.

BioisostereWorkflow cluster_bioisosteres Bioisosteric Replacement Strategy Lead Lead Compound (4-Chloro-7-CF3-Quinoline) Liability Identify PK/PD Liability (e.g., Toxicity, Clearance) Lead->Liability Fluorine Fluorine (-F) Steric mimic, high EN Liability->Fluorine Cyano Cyano (-CN) Strong EWG, H-bond acceptor Liability->Cyano Methyl Methyl (-CH3) Classical isostere, lower EN Liability->Methyl Assays In Vitro Profiling (IC50, Half-life, cLogP) Fluorine->Assays Cyano->Assays Methyl->Assays Optimization Lead Optimization & Candidate Selection Assays->Optimization

Caption: Logical workflow for selecting chlorine bioisosteres based on PK/PD liabilities.

References

  • Effect of “magic chlorine” in drug discovery: an in silico approach. PMC (PubMed Central). Available at:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC). Available at:[Link]

  • Bioisostere. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC (PubMed Central). Available at:[Link]

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-7-trifluoromethylquinolin-4-ol

[1][2][3][4]

Executive Summary & Operational Directive

Do not dispose of 3-Chloro-7-trifluoromethylquinolin-4-ol down the drain or in general trash.

This compound is a halogenated heterocyclic intermediate .[1] Its disposal is strictly regulated due to the presence of both chlorine and a trifluoromethyl (-CF3) group.[2][1] Improper incineration of this compound releases hydrogen fluoride (HF) and hydrogen chloride (HCl), which can destroy standard incinerator linings and release toxic emissions.

Immediate Action Plan:

  • Segregate: Place exclusively in Halogenated Waste streams.

  • Label: Clearly mark as "Halogenated Organic Solid" or "Halogenated Solvent Waste" (if in solution).[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers; avoid metal if acidic byproducts are present.

Chemical Profile & Hazard Logic

To ensure safety, one must understand the causality behind the disposal protocols. We are not just following rules; we are preventing specific chemical reactions in the waste stream.

Structural Analysis & Combustion Risks

The molecule contains a quinoline core with two critical halogenated sites:

  • C-3 Position (Chlorine): Upon thermal decomposition, this releases acidic HCl gas.[2][1]

  • C-7 Position (Trifluoromethyl): The -CF3 group is chemically robust.[2][1] Complete destruction requires high-temperature incineration (>1,100°C).[2][1][3] Incomplete combustion or standard municipal incineration can generate Hydrogen Fluoride (HF) and potentially perfluoroisobutylene (PFIB), both of which are acutely toxic and corrosive.[1]

Physical Properties & Waste Classification
PropertyDataOperational Implication
CAS Number 65673-93-0 (Typical)Use for inventory tracking and waste manifesting.[2][1]
Physical State Solid (Powder)Dust hazard; requires particulate respiratory protection during transfer.[2][1]
Acidity (pKa) ~9-10 (OH group)Weakly acidic; compatible with most organic waste streams but keep away from strong oxidizers.[2][1]
Solubility Low in water; High in DMSO/MethanolTriple-rinsing requires organic solvents, not just water.[2][1]
RCRA Status Unlisted (Characteristic Waste)Treat as Hazardous Waste (Toxic/Irritant).[2][1] Not P-listed, but strictly regulated.[2][1]

Detailed Disposal Protocol

Solid Waste (Pure Compound or Spoiled Reagent)[1]
  • Container Selection: Select a wide-mouth HDPE jar or a clear glass jar with a chemically resistant lid (Teflon/PTFE lined).[2][1]

  • Transfer: Transfer the solid waste into the container inside a chemical fume hood to prevent dust inhalation.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Chloro-7-trifluoromethylquinolin-4-ol" (Do not use abbreviations).[2][1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the sealed jar into a secondary bin designated for Solid Halogenated Waste .

Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., reaction byproducts):

  • Segregation: Pour into the Halogenated Solvent carboy (Red can or safety carboy).

    • Critical: Never mix with "Non-Halogenated" waste (e.g., pure acetone/ethanol waste).[1] Even small amounts of fluorinated compounds can disqualify a non-halogenated waste stream from fuel-blending recycling programs, significantly increasing disposal costs.[2][1]

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If the reaction mixture was quenched with strong acid or base, neutralize it before adding to the central waste carboy to prevent exothermic reactions or gas evolution.

Empty Container Management (The "Triple Rinse" Rule)

An empty bottle is considered "RCRA Empty" only after specific treatment.[4][5]

  • Rinse 1: Add a small volume of organic solvent (acetone or methanol) to the bottle.[1] Cap and shake well to dissolve residual solids. Pour rinsate into the Halogenated Liquid Waste container.

  • Rinse 2: Repeat with organic solvent.

  • Rinse 3: Repeat with water (if compatible) or solvent.[1][4]

  • Defacing: Cross out the original label and mark "Empty - Triple Rinsed."[2][1]

  • Disposal: The bottle can now be discarded in glass trash or recycled, depending on local facility rules.

Operational Workflow Visualization

The following diagram illustrates the decision logic for handling this specific fluorinated intermediate.

DisposalWorkflowStartWaste Generation:3-Chloro-7-trifluoromethylquinolin-4-olStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathSolidPkgPackage in HDPE/Glass Jar(Do not use metal)SolidPath->SolidPkgRinseEmpty Container?Triple Rinse w/ AcetoneSolidPath->RinseOriginal ContainerLiquidSegSegregate toHALOGENATED Waste CarboyLiquidPath->LiquidSegFinalDestHigh-Temp Incineration(w/ HF Scrubbers)SolidPkg->FinalDest Lab Pack ServiceLiquidSeg->FinalDest Bulk Waste StreamRinse->LiquidSegRinsateGlass Recycling/TrashGlass Recycling/TrashRinse->Glass Recycling/TrashClean Container

Figure 1: Decision tree for the segregation and disposal of fluorinated quinoline derivatives.[2][1]

Spill Response Protocol (SWIMS)[1]

If a spill occurs, immediate containment is necessary to prevent tracking of the fluorinated dust.

  • S - Stop: Stop the spill source if safe to do so.

  • W - Warn: Warn others in the immediate area.

  • I - Isolate: Mark the area.[2][1] If dust is airborne, evacuate the lab for 15 minutes to allow settling.

  • M - Minimize:

    • Do not dry sweep. This generates dust.[1]

    • Cover the powder with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • S - Secure: Scoop the damp waste into a wide-mouth jar. Label as "Spill Debris - Halogenated." Clean the surface with soap and water.[2][1]

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards:

  • EPA RCRA (40 CFR 261.3): While not P-listed, this chemical is a "Characteristic Hazardous Waste" due to toxicity and the presence of halogenated organic compounds.[2][1]

  • EPA 40 CFR 261.7: Regulates "Residues of Hazardous Waste in Empty Containers."[1][4] The triple-rinse procedure described above renders the container exempt from hazardous waste regulation.[1][6]

  • Incineration Standards: Fluorinated organics require specific destruction efficiency standards to manage Hydrogen Fluoride emissions, necessitating the "Halogenated" segregation tag.[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][2][1][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]

  • PubChem. Compound Summary for Halogenated Quinolines (General Hazard Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][2][1]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-7-trifluoromethylquinolin-4-OL
Reactant of Route 2
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3-Chloro-7-trifluoromethylquinolin-4-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.